WH-4-023
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,6-dimethylphenyl) N-(2,4-dimethoxyphenyl)-N-[2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N6O4/c1-22-7-6-8-23(2)30(22)42-32(39)38(27-14-13-26(40-4)21-28(27)41-5)29-15-16-33-31(35-29)34-24-9-11-25(12-10-24)37-19-17-36(3)18-20-37/h6-16,21H,17-20H2,1-5H3,(H,33,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTNHSGBRGTFJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)N(C2=C(C=C(C=C2)OC)OC)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCN(CC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of WH-4-023
For Researchers, Scientists, and Drug Development Professionals
Abstract
WH-4-023 is a potent and selective small molecule inhibitor with a dual mechanism of action, targeting both the lymphocyte-specific kinase (Lck) and Src tyrosine kinases, as well as the salt-inducible kinase (SIK) family. This dual activity positions this compound as a valuable tool for investigating T-cell signaling and macrophage polarization, with potential therapeutic applications in immunology and oncology. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its primary targets, downstream signaling pathways, and its effects on cellular functions. The guide also presents a compilation of quantitative data, detailed experimental protocols, and visual representations of the relevant signaling cascades to facilitate a deeper understanding of this compound for research and drug development professionals.
Core Mechanism of Action: Dual Inhibition of Lck/Src and SIK Families
This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding pocket of its target kinases. This leads to a blockade of their catalytic activity and the subsequent phosphorylation of downstream substrates.
Inhibition of Lck and Src Kinases
This compound is a potent inhibitor of Lck and Src, two critical non-receptor tyrosine kinases belonging to the Src family. These kinases play a pivotal role in the initiation and propagation of T-cell receptor (TCR) signaling, which is essential for T-cell development, activation, and proliferation.[1][2] By inhibiting Lck and Src, this compound effectively dampens T-cell mediated immune responses.
Inhibition of Salt-Inducible Kinases (SIKs)
In addition to its effects on Lck and Src, this compound also potently inhibits the SIK family of serine/threonine kinases, including SIK1, SIK2, and SIK3. SIKs are key regulators of macrophage polarization and the inflammatory response.[3] Inhibition of SIKs by this compound leads to a shift in macrophage phenotype towards an anti-inflammatory state, characterized by the increased production of interleukin-10 (IL-10).[3]
Quantitative Data: Inhibitory Profile of this compound
The following tables summarize the in vitro inhibitory activity of this compound against its primary kinase targets and its effects in cellular assays.
Table 1: Biochemical IC50 Values of this compound Against Target Kinases
| Kinase | IC50 (nM) |
| Lck | 2 |
| Src | 6 |
| SIK1 | 10 |
| SIK2 | 22 |
| SIK3 | 60 |
| p38α | 1300 |
| KDR (VEGFR2) | 650 |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 (µM) |
| Human T-cells | TCR-induced IL-2 Production | 3.9 |
| EM-2 | Growth Inhibition | 0 |
| LAMA-84 | Growth Inhibition | 0.0000038 |
| EoL-1 | Growth Inhibition | 0.0000095 |
Signaling Pathways Modulated by this compound
Lck/Src-Mediated T-Cell Receptor Signaling Pathway
This compound's inhibition of Lck and Src directly impacts the initial steps of TCR signaling. Upon TCR engagement, Lck and Src are responsible for phosphorylating the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex. This phosphorylation event creates docking sites for ZAP-70, another tyrosine kinase, which is subsequently activated by Lck. Activated ZAP-70 then phosphorylates downstream adaptor proteins such as LAT and SLP-76, leading to the activation of multiple signaling cascades, including the Ras-MAPK and PI3K-Akt pathways, ultimately resulting in T-cell activation, proliferation, and cytokine production. By inhibiting Lck and Src, this compound blocks this entire cascade at its inception.
Caption: Lck/Src signaling pathway in T-cell activation and its inhibition by this compound.
SIK-Mediated Macrophage Polarization Pathway
In macrophages, SIKs act as negative regulators of the anti-inflammatory cytokine IL-10. SIKs are activated by LKB1 and, in turn, phosphorylate and inactivate the CREB-regulated transcription coactivator 3 (CRTC3). Upon inhibition of SIKs by this compound, CRTC3 remains dephosphorylated, allowing it to translocate to the nucleus. In the nucleus, CRTC3 acts as a coactivator for the transcription factor CREB, leading to enhanced transcription of the Il10 gene and increased IL-10 production. This shifts the macrophage phenotype towards an anti-inflammatory M2-like state.
Caption: SIK signaling pathway in macrophage polarization and its modulation by this compound.
Experimental Protocols
Lck Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by Lck.
-
Materials:
-
Recombinant Lck enzyme (GST-kinase domain fusion)
-
Biotinylated gastrin peptide substrate
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 20 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.05% BSA
-
Detection Reagent: 50 mM Tris (pH 7.5), 100 mM NaCl, 3 mM EDTA, 0.05% BSA, 0.1% Tween-20, Streptavidin-Allophycocyanin (SA-APC), and Europium-labeled anti-phosphotyrosine antibody (Eu-anti-PY)
-
This compound
-
384-well low-volume plates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.
-
In a 384-well plate, add Lck enzyme, biotinylated gastrin substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP. The final concentrations should be approximately 250 pM Lck, 1.2 µM gastrin, and 0.5 µM ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the Detection Reagent containing SA-APC and Eu-anti-PY.
-
Incubate in the dark at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on an HTRF plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm.
-
The HTRF ratio (665 nm / 615 nm) is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
T-Cell Proliferation and IL-2 Secretion Assay
This cellular assay assesses the effect of this compound on T-cell activation.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or purified human T-cells
-
Anti-CD3 and anti-CD28 antibodies
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
This compound
-
96-well flat-bottom plates
-
IL-2 ELISA kit
-
³H-thymidine
-
Cell harvester and liquid scintillation counter
-
-
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody overnight at 4°C. Wash the plate with sterile PBS.
-
Isolate PBMCs or purify T-cells from healthy donor blood.
-
Resuspend the cells in complete RPMI-1640 medium.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Add the pre-treated cells to the anti-CD3 coated plate and add soluble anti-CD28 antibody to stimulate the T-cells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
For IL-2 Secretion: After 24-48 hours, collect the culture supernatant and measure the concentration of IL-2 using an ELISA kit according to the manufacturer's instructions.
-
For T-cell Proliferation: After 48-72 hours, pulse the cells with ³H-thymidine (1 µCi/well) and incubate for another 18-24 hours.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporation of ³H-thymidine using a liquid scintillation counter.
-
Calculate the percent inhibition of IL-2 secretion and proliferation for each concentration of this compound and determine the IC50 values.
-
Measurement of IL-10 Production in Macrophages
This protocol details how to measure the effect of this compound on IL-10 production in macrophages.
-
Materials:
-
Mouse bone marrow-derived macrophages (BMDMs) or a human monocyte cell line (e.g., THP-1)
-
Lipopolysaccharide (LPS)
-
This compound
-
DMEM or RPMI-1640 medium with 10% FBS
-
24-well plates
-
IL-10 ELISA kit or reagents for qPCR (primers for Il10 and a housekeeping gene)
-
RNA isolation kit and cDNA synthesis kit (for qPCR)
-
-
Procedure:
-
Plate BMDMs or differentiated THP-1 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a specified time (e.g., 24 hours for protein, 4-6 hours for mRNA).
-
For ELISA: Collect the culture supernatant and measure the concentration of IL-10 using an ELISA kit.
-
For qPCR:
-
Lyse the cells and isolate total RNA using an RNA isolation kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative PCR using primers specific for Il10 and a housekeeping gene.
-
Calculate the relative expression of Il10 mRNA normalized to the housekeeping gene.
-
-
Determine the EC50 value for this compound-induced IL-10 production.
-
Structure-Activity Relationship (SAR) of 2-Aminopyrimidine Carbamates
This compound belongs to the class of 2-aminopyrimidine carbamate Lck inhibitors. The SAR studies on this class of compounds have revealed key structural features essential for their potent inhibitory activity.
Caption: Key structural components influencing the activity of 2-aminopyrimidine carbamate inhibitors.
-
2-Aminopyrimidine Core: This core structure is essential for binding to the hinge region of the kinase ATP-binding pocket.
-
Carbamate Linker: The carbamate group and its substitution pattern are critical for potency and selectivity.
-
Substitutions on the Carbamate: The nature of the aryl groups attached to the carbamate nitrogen and oxygen influences the interaction with the hydrophobic regions of the kinase domain. For this compound, the 2,6-dimethylphenyl and 2,4-dimethoxyphenyl groups contribute significantly to its high potency.
-
Substitution at the 2-amino position: The substituent at this position, in the case of this compound a 4-(4-methylpiperazin-1-yl)phenyl group, extends into the solvent-exposed region and can be modified to improve pharmacokinetic properties.
Conclusion
This compound is a potent dual inhibitor of Lck/Src and SIK kinases. Its ability to modulate both T-cell activation and macrophage polarization makes it a valuable pharmacological tool for studying immune responses and a potential lead compound for the development of novel therapeutics for inflammatory diseases and cancer. This guide has provided a detailed overview of its mechanism of action, supported by quantitative data, signaling pathway diagrams, and experimental protocols to aid researchers in their investigations with this compound.
References
WH-4-023: A Potent Dual Inhibitor of Lck/Src and SIK Kinases
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
WH-4-023 is a potent and selective, orally active small molecule inhibitor with demonstrated high affinity for Lymphocyte-specific protein tyrosine kinase (Lck) and Proto-oncogene tyrosine-protein kinase Src.[1][2][3][4][5] Additionally, it has been identified as a powerful inhibitor of Salt-Inducible Kinases (SIKs).[1][4] This technical guide provides a comprehensive overview of the function, mechanism of action, and key experimental data related to this compound. Detailed protocols for relevant assays are provided to facilitate further research and application. While its roles in immunology and oncology are established through Lck/Src and SIK inhibition, a direct, well-documented function in the Hippo signaling pathway has not been identified in the current body of literature.
Core Mechanism of Action
This compound functions as a dual inhibitor of the Src family kinases Lck and Src.[2][3][5] Its mechanism of action involves binding to the ATP-binding pocket of these kinases, which in turn blocks their catalytic activity and prevents the phosphorylation of downstream effector molecules.[2] This inhibition of Lck and Src disrupts signaling pathways crucial for cell growth, survival, and immune responses.[2]
Furthermore, this compound is a potent inhibitor of the Salt-Inducible Kinase (SIK) family, including SIK1, SIK2, and SIK3.[1][4] This inhibitory action on SIKs allows it to modulate regulatory pathways, particularly in macrophage polarization and inflammatory responses.[2]
Quantitative Data
The inhibitory activity of this compound against its primary targets has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50).
Table 1: Inhibitory Activity of this compound against Primary Kinase Targets
| Target Kinase | IC50 (nM) | Assay Type |
| Lck | 2 | Cell-free |
| Src | 6 | Cell-free |
| SIK1 | 10 | Cell-free |
| SIK2 | 22 | Cell-free |
| SIK3 | 60 | Cell-free |
Data sourced from multiple references.[1][4][6]
Table 2: Selectivity Profile of this compound
| Kinase | IC50 (µM) | Selectivity Fold (vs. Lck) |
| p38α | 1.3 | >650 |
| KDR | 0.65 | >325 |
Data sourced from multiple references.[7] this compound demonstrates significant selectivity for Lck/Src over other kinases like p38α and KDR.[1][6]
Signaling Pathways
This compound exerts its biological effects by intervening in key signaling cascades. The diagrams below, generated using the DOT language, illustrate the points of inhibition.
Lck/Src Signaling Pathway Inhibition
Caption: Inhibition of the Lck/Src signaling cascade by this compound.
SIK-Mediated Signaling Pathway Inhibition
Caption: this compound inhibits SIKs, leading to increased IL-10 production.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Lck Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay is designed to measure the in vitro potency of this compound against Lck kinase.
Materials:
-
This compound
-
Lck enzyme (GST-kinase domain fusion, AA 225-509)
-
Biotinylated substrate peptide (e.g., gastrin)
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 20 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.05% BSA.[1][5]
-
Detection Reagent Buffer: 50 mM Tris (pH 7.5), 100 mM NaCl, 3 mM EDTA, 0.05% BSA, 0.1% Tween20.[1][5]
-
Streptavidin-Allophycocyanin (SA-APC)
-
Europium-labeled anti-phosphotyrosine antibody (Eu-anti-PY)
-
384-well assay plates
-
Discovery fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in the assay buffer.
-
In a 384-well plate, add the Lck enzyme to a final concentration of 250 pM.[1][5]
-
Add the biotinylated gastrin substrate to a final concentration of 1.2 µM.[1][5]
-
Add the this compound dilutions or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP to a final concentration of 0.5 µM.[1][5]
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 160 µL of detection reagent buffer containing SA-APC (final concentration 0.0004 mg/mL) and Eu-anti-PY (final concentration 0.025 nM).[1][5]
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate in a Discovery fluorescence plate reader with excitation at 320 nm and emission at 615 nm and 655 nm.[1][5]
-
Calculate the HTRF ratio and determine the IC50 values.
T-Cell Proliferation Assay
This assay assesses the ability of this compound to inhibit T-cell activation and proliferation.
Materials:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (hPBLs)
-
Anti-CD3 and anti-CD28 antibodies
-
96-well tissue culture plates
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
³H-thymidine
-
Cytokine ELISA kit for IL-2
-
Scintillation counter
Procedure:
-
Isolate T-cells from hPBLs using standard methods.
-
Pre-incubate the purified T-cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Plate the T-cells in 96-well plates (1 x 10⁵ cells/well) pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation.[5]
-
Culture the cells for approximately 20 hours at 37°C in a 5% CO₂ incubator.[5]
-
Collect the cell culture supernatants to quantify secreted IL-2 levels using a cytokine ELISA kit.
-
Pulse the remaining cells with ³H-thymidine and incubate overnight.
-
Harvest the cells and measure the incorporation of ³H-thymidine using a scintillation counter to assess T-cell proliferation.
-
Analyze the data to determine the effect of this compound on IL-2 production and T-cell proliferation.
Experimental Workflow Diagram
Caption: Workflow for the T-cell proliferation and IL-2 production assay.
Applications in Research
This compound serves as a valuable research tool in several areas:
-
Immunology: Its potent inhibition of Lck makes it suitable for studying T-cell signaling and activation in various contexts, including autoimmune diseases and inflammatory responses.[2]
-
Oncology: The role of Src kinases in cancer progression makes this compound a relevant compound for investigating Src-driven malignancies.[2]
-
Stem Cell Biology: In combination with other small molecules, this compound has been used to support the self-renewal of naïve human embryonic stem cells.[7]
Conclusion
This compound is a well-characterized dual inhibitor of Lck/Src and SIK kinases with potent activity and high selectivity. Its established mechanisms of action in T-cell and macrophage signaling pathways make it a critical tool for researchers in immunology and oncology. The provided data and protocols offer a solid foundation for the design and execution of further studies investigating the therapeutic potential and biological functions of this compound. It is important to note that based on the available literature, a direct functional role for this compound in the Hippo signaling pathway has not been established. Future research may uncover novel activities of this versatile inhibitor.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. SmallMolecules.com | this compound (25mg) from selleckchem | SmallMolecules.com [smallmolecules.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
WH-4-023: A Technical Guide to a Potent Dual Inhibitor of Lck and Src Kinases
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of WH-4-023, a potent and selective dual inhibitor of the Src-family kinases, Lck and Src. It details the compound's inhibitory activity, the experimental protocols used for its characterization, and its role within relevant signaling pathways.
Quantitative Inhibitory Activity
This compound demonstrates high potency for Lck and Src, with nanomolar efficacy.[1][2][3][4][5][6] Its selectivity is highlighted by the significantly higher concentrations required to inhibit other kinases, such as p38α and KDR.[1][2][4][5][6] The compound also potently inhibits Salt-Inducible Kinases (SIKs).[2][3][6] The mechanism of action involves binding to the ATP-binding pocket of the kinases, which blocks their catalytic activity.[4]
A summary of the reported half-maximal inhibitory concentrations (IC₅₀) is presented below.
| Target Kinase | IC₅₀ (nM) |
| Lck | 2[1][2][3][4][5][6] |
| Src | 6[1][2][3][4][5][6] |
| SIK1 | 10[2][3][6] |
| SIK2 | 22[2][3][6] |
| SIK3 | 60[2][3][6] |
| KDR (VEGFR2) | 650[5] |
| p38α | 1300[5] |
Table 1: In vitro inhibitory activity of this compound against a panel of kinases.
This compound has been shown to inhibit a number of protein tyrosine kinases that possess a Threonine residue at the gatekeeper position, including FGF and Ephrin receptors, other Src family members (Yes), and BTK.[3]
Signaling Pathway and Mechanism of Inhibition
Lck and Src are critical non-receptor tyrosine kinases that initiate the signaling cascade following T-cell receptor (TCR) engagement.[7][8] Upon antigen presentation, Lck is recruited to the TCR/CD3 complex and phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs).[9][10] This phosphorylation creates docking sites for other kinases like ZAP-70, which are then activated by Lck, propagating the signal downstream. This cascade is essential for T-cell activation, proliferation, and cytokine production.[7][10] this compound inhibits this process by blocking the catalytic activity of Lck and Src.
Caption: TCR signaling cascade and the inhibitory action of this compound on Lck and Src.
Experimental Protocols
The characterization of this compound relies on specific biochemical and cellular assays. Detailed methodologies for key experiments are provided below.
This biochemical assay quantifies the inhibitory potency of this compound against the Lck kinase in a cell-free system.[1][2]
-
Principle : The assay measures the ATP-dependent phosphorylation of a biotinylated peptide substrate by the Lck kinase.[1]
-
Reagents & Final Concentrations :
-
Procedure :
-
The Lck enzyme, substrate, and varying concentrations of this compound are combined in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is incubated to allow for substrate phosphorylation.
-
The reaction is quenched with a detection buffer containing EDTA (50 mM Tris pH 7.5, 100 mM NaCl, 3 mM EDTA, 0.05% BSA, 0.1% Tween20).[1][2]
-
Detection reagents are added:
-
-
Data Acquisition : The plate is read in a fluorescence plate reader (Excitation: 320 nm; Emission: 615 nm and 655 nm).[1][2][11] The HTRF signal, proportional to the extent of phosphorylation, is used to calculate IC₅₀ values.
This cellular assay assesses the ability of this compound to inhibit T-cell activation.[1][11]
-
Principle : T-cell activation via the TCR/CD28 pathway leads to the secretion of Interleukin-2 (IL-2), a key cytokine for T-cell proliferation. The assay measures the amount of secreted IL-2 in the presence of the inhibitor.[1]
-
Procedure :
-
Cell Preparation : T-cells are purified from human peripheral blood lymphocytes (hPBL).[1][11]
-
Plating : 1 x 10⁵ T-cells are seeded per well in 96-well tissue culture plates.[1][11]
-
Inhibitor Treatment : Cells are pre-incubated with varying concentrations of this compound (or vehicle control).[1][11]
-
Stimulation : T-cells are stimulated with a combination of anti-CD3 and anti-CD28 antibodies to engage the TCR and co-stimulatory pathways.[1][11]
-
Incubation : Plates are cultured for approximately 20 hours at 37°C in a 5% CO₂ environment.[1]
-
Quantification : Supernatants are collected, and the concentration of secreted IL-2 is quantified using a standard cytokine Enzyme-Linked Immunosorbent Assay (ELISA).[1]
-
Inhibitor Discovery and Evaluation Workflow
The development of a targeted kinase inhibitor like this compound follows a structured workflow, from initial screening to cellular characterization.
Caption: A generalized workflow for the discovery of a kinase inhibitor like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. medkoo.com [medkoo.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | Src Kinases | Tocris Bioscience [tocris.com]
- 7. T-cell receptor proximal signaling via the Src-family kinases, Lck and Fyn, influences T-cell activation, differentiation, and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The influence of the src-family kinases, Lck and Fyn, on T cell differentiation, survival and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | New insights into the Lck-NF-κB signaling pathway [frontiersin.org]
- 11. This compound | Src | TargetMol [targetmol.com]
WH-4-023: A Technical Guide to SIK Family Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
WH-4-023 is a potent and selective small molecule inhibitor of the Salt-Inducible Kinase (SIK) family, as well as the Src family kinases Lck and Src. This dual activity positions this compound as a valuable chemical probe for investigating signaling pathways governed by these kinases and as a potential starting point for therapeutic development in immunology and oncology. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, detailed experimental protocols, and relevant signaling pathways. All quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams generated with Graphviz (DOT language).
Introduction
The Salt-Inducible Kinase (SIK) family, comprising SIK1, SIK2, and SIK3, are members of the AMP-activated protein kinase (AMPK) family. They are key regulators of metabolic and inflammatory signaling. Notably, SIKs play a critical role in macrophage polarization by phosphorylating and inactivating the CREB-regulated transcription coactivator 3 (CRTC3). This action suppresses the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). Inhibition of SIKs, therefore, promotes an anti-inflammatory macrophage phenotype, making them attractive targets for autoimmune and inflammatory diseases.[1]
This compound, initially developed as a potent inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck) and Src kinase, was subsequently identified as a powerful inhibitor of the SIK family.[2][3] Its ability to modulate macrophage function through SIK inhibition has made it a critical tool for studying the interplay between innate and adaptive immunity.
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the kinase domain of SIKs, Lck, and Src. By occupying the ATP-binding pocket, it prevents the transfer of phosphate from ATP to substrate proteins, thereby blocking their downstream signaling functions.
In macrophages, the inhibition of SIKs by this compound leads to the dephosphorylation of CRTC3. Dephosphorylated CRTC3 translocates to the nucleus, where it co-activates CREB-mediated transcription of target genes, most notably IL10. The resulting increase in IL-10 production helps to resolve inflammation by suppressing the production of pro-inflammatory cytokines.
Quantitative Data
The following tables summarize the reported biochemical and cellular activities of this compound.
Table 1: Biochemical Potency (IC50)
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| Lck | 2 | Cell-free | [4][5] |
| Src | 6 | Cell-free | [4][5] |
| SIK1 | 10 | Cell-free | [4] |
| SIK2 | 22 | Cell-free | |
| SIK3 | 60 | Cell-free | |
| p38α | >1000 | Cell-free | |
| KDR (VEGFR2) | >1000 | Cell-free | [4] |
Table 2: Kinase Selectivity
This compound exhibits selectivity for kinases possessing a small threonine residue at the "gatekeeper" position of the ATP-binding pocket. This includes certain Src family members and receptor tyrosine kinases, while it is largely inactive against kinases with larger gatekeeper residues, such as other members of the AMPK-related kinase subfamily.[3]
| Inhibited Kinases (Threonine Gatekeeper) | Non-Inhibited Kinases (Large Gatekeeper) |
| Lck | Other AMPK-family kinases |
| Src | |
| Yes | |
| BTK | |
| FGF Receptors | |
| Ephrin Receptors | |
| SIK1, SIK2, SIK3 |
Note: Specific IC50 values for the broader kinase panel are not publicly available in the reviewed literature.
Signaling Pathways and Experimental Workflows
SIK Signaling Pathway in Macrophages
The following diagram illustrates the SIK-CRTC3 signaling pathway in macrophages and the mechanism of action for this compound.
Caption: SIK-CRTC3 signaling pathway in macrophages.
Experimental Workflow: Kinase Inhibition Assay
This diagram outlines a typical workflow for assessing the inhibitory activity of this compound against a target kinase.
Caption: Workflow for a biochemical kinase inhibition assay.
Experimental Protocols
Protocol 1: Lck Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol is adapted from methodologies used in the initial characterization of this compound.[4][5][6]
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against Lck kinase.
Materials:
-
Recombinant Lck kinase (e.g., GST-fusion of the kinase domain)
-
Biotinylated peptide substrate (e.g., biotinylated gastrin peptide)
-
ATP
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 20 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.05% BSA
-
Detection Reagents:
-
Stop/Detection Buffer: 50 mM Tris (pH 7.5), 100 mM NaCl, 3 mM EDTA, 0.05% BSA, 0.1% Tween-20
-
Europium-labeled anti-phosphotyrosine antibody (Eu-anti-PY)
-
Streptavidin-Allophycocyanin (SA-APC)
-
-
384-well low-volume assay plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM. Further dilute in Assay Buffer to achieve the desired final concentrations in the assay.
-
Reaction Mix Preparation:
-
Prepare a 2X kinase/substrate solution in Assay Buffer containing Lck (final concentration ~250 pM) and the biotinylated substrate (final concentration ~1.2 µM).
-
Prepare a 2X ATP solution in Assay Buffer (final concentration ~0.5 µM, approximately the Km for Lck).
-
-
Assay Protocol:
-
Add 5 µL of the serially diluted this compound or DMSO vehicle control to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding 10 µL of Stop/Detection Buffer containing Eu-anti-PY (final concentration ~0.025 nM) and SA-APC (final concentration ~0.0004 mg/mL).
-
Incubate the plate in the dark at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader with excitation at 320 nm and emission at 615 nm (Europium) and 665 nm (APC).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 615 nm emission).
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme or high inhibitor concentration) controls.
-
Plot the normalized response versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Macrophage IL-10 Production Assay
This protocol is based on the methods described by Clark et al. (2012) to assess the effect of SIK inhibition on macrophage cytokine production.[1]
Objective: To measure the effect of this compound on IL-10 secretion from lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW264.7) or bone marrow-derived macrophages (BMDMs)
-
Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
96-well tissue culture plates
-
Mouse IL-10 ELISA kit
-
ELISA plate reader
Procedure:
-
Cell Culture:
-
Culture macrophages in complete medium under standard conditions (37°C, 5% CO2).
-
Seed cells into a 96-well plate at a density of approximately 1 x 105 cells per well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Prepare dilutions of this compound in culture medium.
-
Remove the old medium from the cells.
-
Pre-treat the cells by adding medium containing the desired concentrations of this compound or DMSO vehicle control. Incubate for 1-2 hours.
-
Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
-
Sample Collection:
-
After incubation, centrifuge the plate briefly to pellet any detached cells.
-
Carefully collect the culture supernatant from each well for IL-10 measurement.
-
-
IL-10 Measurement (ELISA):
-
Perform the IL-10 ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well ELISA plate with a capture antibody against mouse IL-10.
-
Blocking the plate.
-
Adding the collected supernatants and a standard curve of recombinant IL-10.
-
Incubating and washing.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding a substrate solution (e.g., TMB) and stopping the reaction.
-
-
-
Data Acquisition and Analysis:
-
Read the absorbance of the ELISA plate at the appropriate wavelength (e.g., 450 nm).
-
Generate a standard curve by plotting the absorbance versus the known concentrations of the IL-10 standards.
-
Calculate the concentration of IL-10 in each sample by interpolating from the standard curve.
-
Plot the IL-10 concentration versus the this compound concentration to visualize the dose-dependent effect.
-
Conclusion
This compound is a versatile pharmacological tool for the study of SIK and Src family kinase signaling. Its potent inhibitory activity and demonstrated effects on macrophage polarization underscore the therapeutic potential of targeting these kinases in inflammatory diseases. The data and protocols provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies. Further investigation into the broader kinome selectivity and in vivo pharmacokinetics will continue to refine our understanding and application of this important chemical probe.
References
- 1. pnas.org [pnas.org]
- 2. Novel 2-aminopyrimidine carbamates as potent and orally active inhibitors of Lck: synthesis, SAR, and in vivo antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Src | TargetMol [targetmol.com]
Investigating Oncology Pathways with WH-4-023: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
WH-4-023 is a potent and selective dual inhibitor of the Src-family kinases Lck and Src.[1][2][3][4][5][6] It also demonstrates inhibitory activity against Salt-Inducible Kinases (SIKs).[1][4][7] By binding to the ATP-binding pocket of these kinases, this compound blocks their catalytic activity, preventing the phosphorylation of downstream effector proteins involved in critical cellular processes such as cell growth, survival, and migration.[1][2] This targeted inhibition makes this compound a valuable tool for investigating the roles of these signaling pathways in oncology and for exploring its potential as a therapeutic agent in cancers driven by aberrant Src/Lck activity.[1] This guide provides an in-depth overview of the core oncology-relevant pathways modulated by this compound, detailed experimental protocols for its use, and a summary of its activity in various cancer cell lines.
Core Signaling Pathways
This compound primarily exerts its effects through the inhibition of Src and Lck kinases, which are key nodes in multiple signaling cascades implicated in cancer progression.
The Src Signaling Network
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a wide array of cellular processes, including proliferation, survival, adhesion, and migration.[7] In many human cancers, Src activity is elevated and contributes to tumor progression and metastasis.[1][7] Inhibition of Src by this compound can impact several downstream pathways:
-
PI3K/Akt Pathway: Src can activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, a crucial pathway for cell survival and proliferation.[7][8] By inhibiting Src, this compound can lead to decreased Akt activation and, consequently, reduced cell survival.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is critical for cell proliferation, can also be activated by Src.[8] this compound can attenuate signaling through this pathway.
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that promotes the expression of genes involved in cell survival and proliferation. Src can directly phosphorylate and activate STAT3.[1][7]
-
Focal Adhesion and Cell Migration: Src is a key component of focal adhesions and regulates cell migration and invasion through the phosphorylation of proteins such as Focal Adhesion Kinase (FAK) and p120-catenin.[7]
The Cofilin Pathway: A Putative Target
Cofilin is an actin-binding protein that plays a critical role in regulating actin filament dynamics, a process essential for cell motility and invasion. The activity of cofilin is tightly regulated, in part by phosphorylation. While direct studies on this compound's effect on the cofilin pathway are limited, the known interactions between Src and cofilin suggest a potential indirect regulatory mechanism.
v-Src has been shown to phosphorylate cofilin at tyrosine residue 68 (Y68), which can lead to its degradation via the ubiquitin-proteasome pathway.[9][10] Furthermore, Src can regulate cofilin activity through its downstream effector, Focal Adhesion Kinase (FAK).[11] Additionally, LIM kinase (LIMK), a known upstream kinase of cofilin, can be regulated by Src-mediated signaling.[12] Therefore, by inhibiting Src, this compound may prevent cofilin degradation and modulate its activity, thereby impacting cancer cell motility and invasion.
Quantitative Data
The inhibitory activity of this compound has been characterized in both biochemical and cellular assays.
Biochemical Activity
| Kinase | IC50 (nM) |
| Lck | 2 |
| Src | 6 |
| SIK1 | 10 |
| SIK2 | 22 |
| SIK3 | 60 |
| p38α | 1300 |
| KDR (VEGFR2) | 650 |
| Data compiled from multiple sources.[1][2][4][5][7][9][11] |
Cellular Activity: IC50 in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in a panel of human cancer cell lines, as sourced from the Genomics of Drug Sensitivity in Cancer database.
| Cell Line | Cancer Type | IC50 (µM) |
| CTV-1 | Acute Myeloid Leukaemia | 0.005086 |
| EoL-1-cell | Haematopoietic Neoplasm | 0.005847 |
| LAMA-84 | Chronic Myeloid Leukaemia | 0.005467 |
| ALL-SIL | T-cell Leukemia | 0.015506 |
| DOHH-2 | B-cell Lymphoma | 0.019438 |
| K-562 | Chronic Myeloid Leukaemia | 0.019568 |
| A704 | Kidney Carcinoma | 0.022062 |
| BV-173 | Chronic Myeloid Leukaemia | 0.026341 |
| LC-2-ad | Lung Adenocarcinoma | 0.036917 |
| LB2518-MEL | Melanoma | 0.052485 |
| A more extensive list is available from the source.[13] |
Experimental Protocols
Lck Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol is adapted from commercially available information and is intended for determining the in vitro inhibitory activity of this compound against Lck.[4][5][6][7][9]
Materials:
-
Recombinant Lck (GST-kinase domain fusion)
-
Biotinylated gastrin peptide substrate
-
ATP
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 20 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.05% BSA
-
Detection Reagent: 50 mM Tris (pH 7.5), 100 mM NaCl, 3 mM EDTA, 0.05% BSA, 0.1% Tween20
-
Streptavidin-Allophycocyanin (SA-APC)
-
Europium-labeled anti-phosphotyrosine antibody (Eu-anti-PY)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.
-
In a 384-well plate, add 2 µL of the diluted this compound or DMSO (vehicle control).
-
Add 4 µL of a solution containing the Lck enzyme and the biotinylated gastrin substrate in Assay Buffer to achieve final concentrations of 250 pM and 1.2 µM, respectively.
-
Initiate the kinase reaction by adding 4 µL of ATP in Assay Buffer to a final concentration of 0.5 µM.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of Detection Reagent containing SA-APC and Eu-anti-PY.
-
Incubate the plate at room temperature for 60 minutes to allow for signal development.
-
Read the plate on an HTRF plate reader with excitation at 320 nm and emission at 615 nm and 655 nm.
-
Calculate the HTRF ratio (665nm/620nm) and determine the IC50 value of this compound by plotting the percentage of inhibition against the compound concentration.
Cell Viability Assay (e.g., MTT or Alamar Blue)
This protocol provides a general framework for assessing the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue (Resazurin) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium from a concentrated stock in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Include a vehicle-only control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
For MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm.
-
-
For Alamar Blue Assay:
-
Add 10 µL of Alamar Blue reagent to each well and incubate for 1-4 hours.
-
Read the fluorescence with excitation at 560 nm and emission at 590 nm.
-
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of Phosphorylated Src
This protocol outlines the steps to investigate the effect of this compound on the phosphorylation status of Src in cancer cells.
Materials:
-
Cancer cell line
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Src (e.g., Tyr416) and anti-total-Src
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to 70-80% confluency and treat with various concentrations of this compound for a specified time.
-
Lyse the cells on ice with lysis buffer containing phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Src overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Src.
Conclusion
This compound is a powerful research tool for dissecting the complex signaling networks governed by Src-family kinases and SIKs in the context of oncology. Its high potency and selectivity allow for the targeted investigation of these pathways and their roles in cancer cell proliferation, survival, and motility. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies to uncover novel therapeutic strategies for cancers with dysregulated Src/Lck signaling. Further investigation into the putative effects of this compound on the cofilin pathway may reveal new insights into the mechanisms of cancer cell invasion and metastasis.
References
- 1. The Role of Src in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Src | TargetMol [targetmol.com]
- 7. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TYROSINE PHOSPHORYLATION OF COFILIN AT Y68 BY V-SRC LEADS TO ITS DEGRADATION THROUGH UBIQUITIN-PROTEASOME PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Src controls neuronal migration by regulating the activity of FAK and cofilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LIMK1 promotes the development of cervical cancer by up-regulating the ROS/Src-FAK/cofilin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The molecular effect of metastasis suppressors on Src signaling and tumorigenesis: new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to WH-4-023 for Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
WH-4-023 is a potent and selective dual inhibitor of the Src family kinases Lck and Src, with additional activity against the Salt-Inducible Kinase (SIK) family.[1][2] This dual-action mechanism makes this compound a valuable tool for immunology research, particularly in the study of T-cell activation, macrophage polarization, and inflammatory signaling. This guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate its application in immunological research and drug development.
Mechanism of Action
This compound exerts its biological effects primarily through the competitive inhibition of ATP binding to the catalytic domains of Lck and Src.[1] These non-receptor tyrosine kinases are crucial for signaling downstream of the T-cell receptor (TCR) and other immune receptors. By inhibiting Lck and Src, this compound effectively blocks the phosphorylation of downstream substrates, thereby attenuating T-cell activation and proliferation.[1][3]
Furthermore, this compound inhibits the SIK family of kinases (SIK1, SIK2, and SIK3).[2][4] SIKs are involved in regulating the inflammatory responses of macrophages. Inhibition of SIKs by this compound can modulate macrophage polarization, leading to an anti-inflammatory phenotype characterized by increased production of interleukin-10 (IL-10).[4][5]
Quantitative Data
The inhibitory activity of this compound against its primary kinase targets has been determined in various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| Lck | 2 | Cell-free | [2] |
| Src | 6 | Cell-free | [2] |
| SIK1 | 10 | Cell-free | [2] |
| SIK2 | 22 | Cell-free | [2] |
| SIK3 | 60 | Cell-free | [2] |
| p38α | 1300 | Cell-free | [3] |
| KDR (VEGFR2) | 650 | Cell-free | [3] |
Table 1: Biochemical Inhibitory Activity of this compound. This table presents the half-maximal inhibitory concentration (IC50) values of this compound against a panel of kinases in cell-free assays.
Signaling Pathways
The signaling cascades affected by this compound are central to immune cell function. The following diagrams illustrate the key pathways modulated by this inhibitor.
Caption: Lck/Src Signaling Pathway in T-Cell Activation.
Caption: SIK Signaling Pathway in Macrophage Polarization.
Experimental Protocols
In Vitro Lck Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay is designed to measure the inhibitory activity of this compound on Lck kinase.
Materials:
-
Recombinant Lck (GST-kinase domain fusion, AA 225-509)
-
Biotinylated substrate peptide (e.g., gastrin)
-
ATP
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 20 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.05% BSA.[4]
-
Detection Reagent: 50 mM Tris (pH 7.5), 100 mM NaCl, 3 mM EDTA, 0.05% BSA, 0.1% Tween-20.[4]
-
Streptavidin-Allophycocyanin (SA-APC)
-
Europium-labeled anti-phosphotyrosine antibody (Eu-anti-PY)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in Assay Buffer.
-
In a 384-well plate, add 2 µL of the diluted this compound or DMSO (vehicle control).
-
Add 4 µL of Lck enzyme solution (final concentration 250 pM) to each well.[4]
-
Add 4 µL of a mixture of the biotinylated substrate peptide (final concentration 1.2 µM) and ATP (final concentration 0.5 µM) to initiate the reaction.[4]
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of Detection Reagent containing SA-APC (final concentration 0.0004 mg/mL) and Eu-anti-PY (final concentration 0.025 nM).[4]
-
Incubate the plate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible plate reader with excitation at 320 nm and emission at 615 nm and 655 nm.[4]
-
Calculate the HTRF ratio (665 nm/620 nm) and determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: HTRF Kinase Assay Workflow.
T-Cell Proliferation and IL-2 Secretion Assay
This protocol assesses the effect of this compound on T-cell activation by measuring proliferation and cytokine secretion.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or purified human T-cells
-
Anti-CD3 antibody (plate-bound)
-
Anti-CD28 antibody (soluble)
-
This compound
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
96-well flat-bottom tissue culture plates
-
[³H]-Thymidine
-
IL-2 ELISA kit
-
Scintillation counter
-
Cell harvester
Procedure:
-
Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Wash the wells with sterile PBS to remove unbound antibody.
-
Isolate human T-cells from PBMCs.
-
Resuspend the T-cells in complete RPMI-1640 medium.
-
Prepare a serial dilution of this compound in the culture medium.
-
Add 1 x 10⁵ T-cells to each well of the anti-CD3 coated plate.[1]
-
Add the diluted this compound or vehicle control to the respective wells.
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to stimulate the T-cells.[1]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
For IL-2 Secretion: After 20-24 hours of incubation, carefully collect the culture supernatant for IL-2 measurement using an ELISA kit according to the manufacturer's instructions.[1]
-
For T-Cell Proliferation: After 48-72 hours, pulse the cells with 1 µCi of [³H]-Thymidine per well and incubate for an additional 18-24 hours.[1]
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporation of [³H]-Thymidine using a scintillation counter.
-
Calculate the percentage of inhibition of proliferation and IL-2 secretion for each concentration of this compound.
Caption: T-Cell Proliferation and IL-2 Secretion Assay Workflow.
Conclusion
This compound is a versatile and potent inhibitor for studying key signaling pathways in immunology. Its dual specificity for Lck/Src and the SIK family of kinases provides a unique opportunity to dissect the complex signaling networks that govern T-cell and macrophage function. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage the capabilities of this compound in their immunological investigations.
References
WH-4-023: A Technical Guide to Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
WH-4-023 is a potent, selective, and orally active dual inhibitor of the Src family kinases (SFKs) Lck and Src.[1][2] It also demonstrates significant inhibitory activity against the Salt-Inducible Kinase (SIK) family.[1][3] By binding to the ATP-binding pocket of these kinases, this compound effectively blocks their catalytic activity, preventing the phosphorylation of downstream substrates involved in critical cellular processes such as immune signaling, cell growth, and inflammatory responses.[4] This technical guide provides a comprehensive overview of the preliminary studies on this compound, summarizing its biochemical potency, selectivity, and mechanism of action. Detailed experimental protocols for key in vitro assays are provided, and associated signaling pathways and workflows are visualized to support further research and development.
Mechanism of Action
This compound exerts its biological effects through the competitive inhibition of ATP binding to multiple protein kinases. Its primary targets are Lymphocyte-specific protein tyrosine kinase (Lck) and Proto-oncogene tyrosine-protein kinase Src, key regulators of T-cell receptor (TCR) signaling and other pathways controlling cell proliferation and survival.[2][4]
Additionally, this compound potently inhibits the SIK family members (SIK1, SIK2, SIK3), which are crucial in regulating macrophage polarization and inflammatory cytokine production.[1][3][4] This dual activity suggests its potential application in immunology and oncology.[4]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key half-maximal inhibitory concentration (IC₅₀) values.
Table 1: Biochemical Potency of this compound against Target Kinases
| Kinase Target | IC₅₀ (nM) | Assay Type | Reference(s) |
|---|---|---|---|
| Lck | 2 | Cell-free | [1][2][5][6] |
| Src | 6 | Cell-free | [1][2][5][6] |
| SIK1 | 10 | Cell-free | [1][3][6] |
| SIK2 | 22 | Cell-free | [1][3][6] |
| SIK3 | 60 | Cell-free |[1][3][6] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC₅₀ (nM) | Selectivity Fold (vs. Lck) | Selectivity Fold (vs. Src) | Reference(s) |
|---|---|---|---|---|
| Lck | 2 | 1x | 3x | [1][5] |
| Src | 6 | 3x | 1x | [1][5] |
| p38α | 1300 | >650x | >216x | [5] |
| KDR (VEGFR2) | 650 | >325x | >108x |[5] |
Note: The compound demonstrates over 300-fold selectivity for Lck/Src over the kinases p38α and KDR.[1][4][6]
Signaling Pathways
Lck/Src Inhibition in T-Cell Receptor Signaling
This compound's inhibition of Lck and Src directly interferes with the T-cell receptor (TCR) signaling cascade, which is fundamental for T-cell activation, proliferation, and cytokine release. By blocking Lck, this compound prevents the initial phosphorylation events following TCR engagement, thereby suppressing the downstream signaling required for an adaptive immune response.
SIK Inhibition in Macrophage Polarization
In macrophages, this compound inhibits SIK family kinases. This action has been shown to increase the production of the anti-inflammatory cytokine IL-10 while suppressing the secretion of pro-inflammatory cytokines in response to stimuli like lipopolysaccharide (LPS).[3][7] This immunomodulatory effect is mediated through the phosphorylation of transcriptional co-activators like CRTC3.[3]
References
In-Depth Technical Guide: WH-4-023 (CAS Number 837422-57-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
WH-4-023 is a potent, orally active, and selective dual inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck) and Proto-oncogene tyrosine-protein kinase Src. It also demonstrates significant inhibitory activity against Salt-Inducible Kinases (SIKs). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key biological data, and detailed experimental protocols. The information is intended to support researchers and drug development professionals in their exploration of this compound for applications in immunology, oncology, and cellular signaling research.
Core Properties and Mechanism of Action
This compound, also known as KIN112, is a small molecule inhibitor belonging to the 2-aminopyrimidine carbamate class.[1] Its primary mechanism of action is the competitive inhibition of ATP binding to the catalytic domains of Lck and Src kinases.[1] By blocking the phosphorylation of downstream substrates, this compound effectively modulates signaling pathways crucial for T-cell activation, immune responses, and cell proliferation.[1] Additionally, its inhibitory effect on SIK family kinases (SIK1, SIK2, and SIK3) suggests a role in regulating macrophage polarization and inflammatory responses.[1][2]
Quantitative Biological Data
The inhibitory activity of this compound against its primary targets has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| Lck | 2 | Cell-free | [3][4] |
| Src | 6 | Cell-free | [3][4] |
| SIK1 | 10 | Cell-free | [3] |
| SIK2 | 22 | Cell-free | [3] |
| SIK3 | 60 | Cell-free | [3] |
| p38α | >1000 | Cell-free | [3] |
| KDR | >1000 | Cell-free | [3] |
Table 1: IC50 Values of this compound Against Various Kinases.
Signaling Pathway Inhibition
This compound primarily targets the Lck and Src signaling pathways, which are central to T-cell receptor (TCR) signaling and other cellular processes. The diagram below illustrates the points of inhibition by this compound.
Caption: Inhibition of Lck/Src Signaling by this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is based on the general procedure for 2-aminopyrimidine carbamates as described in the primary literature. A detailed, step-by-step protocol was not publicly available and is proprietary to the discovering entity. The general synthetic scheme involves the coupling of a substituted 2-aminopyrimidine core with a suitable carbamoyl chloride.
In Vitro Lck Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay measures the inhibitory effect of this compound on Lck kinase activity.[3][5]
Materials:
-
Lck enzyme (recombinant)
-
Biotinylated substrate peptide (e.g., biotin-gastrin)
-
ATP
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 20 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.05% BSA.[3]
-
Detection Reagent: 50 mM Tris (pH 7.5), 100 mM NaCl, 3 mM EDTA, 0.05% BSA, 0.1% Tween20, Streptavidin-Allophycocyanin (SA-APC), and Europium-labeled anti-phosphotyrosine antibody (Eu-anti-PY).[3]
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add Lck enzyme, biotinylated substrate peptide, and the this compound dilution (or DMSO for control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the detection reagent containing EDTA, SA-APC, and Eu-anti-PY.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on a fluorescence plate reader with excitation at 320 nm and emission at 615 nm (Europium) and 655 nm (APC).
-
The HTRF ratio (665nm/620nm) is proportional to the extent of substrate phosphorylation. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Caption: Lck HTRF Kinase Assay Workflow.
T-Cell Proliferation Assay
This cell-based assay assesses the ability of this compound to inhibit T-cell proliferation following stimulation of the T-cell receptor.[5]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells.
-
Anti-CD3 and anti-CD28 antibodies.
-
RPMI-1640 medium supplemented with 10% FBS.
-
This compound.
-
³H-thymidine.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Isolate PBMCs from healthy donor blood or use a purified T-cell population.
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Pulse the cells with ³H-thymidine for the final 18-24 hours of incubation.
-
Harvest the cells onto filter mats using a cell harvester.
-
Measure the incorporation of ³H-thymidine using a liquid scintillation counter.
-
Calculate the percent inhibition of proliferation for each concentration of this compound and determine the IC50 value.
In Vivo Anti-Inflammatory Activity Assay (Representative Protocol)
The in vivo anti-inflammatory efficacy of this compound has been demonstrated in models of T-cell activation. While the specific protocol from the primary literature was not publicly available, a representative carrageenan-induced paw edema model, a standard for assessing anti-inflammatory activity, is described below.
Materials:
-
Male Wistar rats or BALB/c mice.
-
Carrageenan solution (1% in sterile saline).
-
This compound formulated for oral administration.
-
Pletysmometer or calipers.
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer this compound orally at various doses. Administer vehicle to the control group and a reference anti-inflammatory drug (e.g., indomethacin) to a positive control group.
-
After a set pre-treatment time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.
-
Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.
Applications in Research and Drug Development
This compound serves as a valuable research tool for:
-
Immunology: Investigating the role of Lck and Src in T-cell signaling, activation, and differentiation.
-
Oncology: Exploring the therapeutic potential of inhibiting Src family kinases in various cancers.
-
Inflammatory Diseases: Studying the involvement of Lck, Src, and SIKs in inflammatory processes and autoimmune disorders.
-
Stem Cell Biology: this compound, in combination with other small molecules, has been shown to support the self-renewal of naive human embryonic stem cells.
Conclusion
This compound is a potent and selective dual Lck/Src inhibitor with additional activity against SIKs. Its well-characterized in vitro activity and demonstrated in vivo potential make it a significant molecule for both basic research and preclinical drug development in the fields of immunology, oncology, and inflammation. This guide provides a foundational understanding and practical protocols to facilitate further investigation of this compound.
References
- 1. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellgs.com [cellgs.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Src | TargetMol [targetmol.com]
- 5. Network-based systems pharmacology reveals heterogeneity in LCK and BCL2 signaling and therapeutic sensitivity of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for WH-4-023 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
WH-4-023 is a potent and selective dual inhibitor of the Src-family kinases Lck and Src.[1][2] It functions as an ATP-competitive inhibitor, effectively blocking the catalytic activity of these key signaling proteins.[2] Due to the critical role of Lck and Src in various cellular processes, including T-cell activation, cell growth, and survival, this compound serves as a valuable tool for research in immunology and oncology.[2] This document provides detailed application notes and protocols for the effective use of this compound in cell culture experiments.
Mechanism of Action
This compound targets the ATP-binding pocket of Lck and Src kinases.[2] By occupying this site, it prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascades that they mediate.[2] This targeted inhibition allows for the specific investigation of Lck- and Src-dependent pathways. Notably, this compound also demonstrates potent inhibitory activity against Salt-Inducible Kinases (SIKs), which should be considered in the interpretation of experimental results.[3]
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Selectivity Notes |
| Lck | 2 | Potent inhibitor |
| Src | 6 | Potent inhibitor |
| SIK1 | 10 | Potent inhibitor |
| SIK2 | 22 | Potent inhibitor |
| SIK3 | 60 | Potent inhibitor |
| p38α | 1300 | >300-fold selective over Lck/Src |
| KDR (VEGFR2) | 650 | >300-fold selective over Lck/Src |
Data compiled from multiple sources.[1][2][4][5]
Table 2: Physicochemical Properties and Storage
| Property | Value |
| Molecular Weight | 568.67 g/mol |
| Formula | C32H36N6O4 |
| CAS Number | 837422-57-8 |
| Solubility | DMSO: ≥ 10 mM (5.69 mg/mL) |
| Storage | Store at -20°C. Protect from direct sunlight. |
Data compiled from multiple sources.[3][5][6]
Signaling Pathway
Caption: this compound inhibits Lck and Src signaling pathways.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution, dissolve 5.69 mg of this compound in 1 mL of DMSO.
-
Warm the tube at 37°C for 10 minutes and/or sonicate briefly to ensure complete dissolution.[3]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
General Cell Culture Treatment
Protocol:
-
Culture cells to the desired confluency in appropriate cell culture medium.
-
Prepare working concentrations of this compound by diluting the stock solution in fresh cell culture medium. The final DMSO concentration should be kept below 0.1% to minimize solvent toxicity.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.
Cell Viability Assay (MTT Assay)
Materials:
-
96-well cell culture plates
-
Cells of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control.
-
Incubate for the desired duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for Target Inhibition
Materials:
-
6-well cell culture plates
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-Src, anti-phospho-Lck (Tyr394), anti-Lck, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for a specified time (e.g., 1-24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation of its targets.
Experimental Workflow
Caption: A typical experimental workflow for using this compound.
Troubleshooting
-
Low Potency: Ensure the this compound stock solution is properly prepared and stored. Verify the final concentration in the cell culture medium. Consider the expression level of Lck and Src in your cell line.
-
Off-Target Effects: Be mindful of the inhibitory activity of this compound on SIK kinases.[3] If unexpected phenotypes are observed, consider using a more specific inhibitor for Lck or Src, or use siRNA/shRNA to validate the findings.
-
Cell Toxicity: If significant cell death is observed even at low concentrations, reduce the treatment duration or the concentration of this compound. Ensure the DMSO concentration is not exceeding 0.1%.
Conclusion
This compound is a powerful research tool for investigating Lck- and Src-mediated signaling pathways. By following these detailed protocols and application notes, researchers can effectively utilize this inhibitor in their cell culture experiments to gain valuable insights into the roles of these kinases in various biological processes.
References
Application Notes and Protocols: WH-4-023
For Researchers, Scientists, and Drug Development Professionals
WH-4-023 is a potent, orally active, and selective dual inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck) and Proto-oncogene tyrosine-protein kinase Src.[1][2][3][4][5] It also demonstrates inhibitory activity against Salt-Inducible Kinases (SIKs).[1][3][6][7] This document provides detailed information on the solubility and preparation of this compound for research applications.
Physicochemical Properties
Solubility Data
The solubility of this compound has been determined in various common laboratory solvents. This data is crucial for the preparation of stock solutions and experimental formulations. For challenging dissolutions, warming the solution to 37°C or using an ultrasonic bath is recommended.[6]
Table 1: Solubility of this compound in Different Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 100 mg/mL[4] | 175.84 mM[4] | Sonication or warming may be required.[2][6] |
| DMSO | 56.87 mg/mL | 100 mM | - |
| DMSO | 25 mg/mL[5] | 43.96 mM[5] | Ultrasonic recommended.[5] |
| DMSO | 5.69 mg/mL[2] | 10 mM[2] | Sonication is recommended.[2] |
| Ethanol | 6 mg/mL[2] | 10.55 mM[2] | Heating is recommended.[2] |
| Ethanol | ≥2.42 mg/mL[6] | - | Gentle warming and ultrasonic may be required.[6] |
| Water | Insoluble[4][6] | Insoluble[4][6] | - |
Note: Solubility can vary slightly between different batches of the compound.[4]
Experimental Protocols
Preparation of Stock Solutions
For most in vitro applications, this compound is first dissolved in a non-aqueous solvent, typically DMSO, to create a high-concentration stock solution. This stock is then further diluted in the appropriate aqueous-based cell culture medium for the final working concentration.[2]
Protocol for 100 mM DMSO Stock Solution:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 56.87 mg of this compound (based on a molecular weight of 568.67 g/mol ).
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial or warm it gently at 37°C until a clear solution is obtained.[6]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for several months or at -80°C for up to a year.[2][6]
Preparation of In Vivo Formulations
This compound is insoluble in water, necessitating the use of co-solvents for in vivo administration.[4][6] The following are examples of formulations for oral administration or injection. It is recommended to prepare these solutions fresh on the day of use.
Protocol 1: Formulation for Injection (Clear Solution) [4]
This protocol yields a clear solution with a concentration of 1.0 mg/mL.
-
Prepare a 20 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final working solution, sequentially add and mix the following components:
-
50 µL of the 20 mg/mL this compound DMSO stock solution.
-
300 µL of PEG300. Mix until the solution is clear.
-
50 µL of Tween-80. Mix until the solution is clear.
-
600 µL of ddH₂O to bring the final volume to 1 mL.
-
-
The final solvent composition is 5% DMSO, 30% PEG300, 5% Tween-80, and 60% ddH₂O.
Protocol 2: Formulation for Injection (Clear Solution) [5]
This protocol yields a clear solution with a concentration of ≥ 0.77 mg/mL.
-
Prepare a 7.7 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final working solution, sequentially add and mix the following components:
-
100 µL of the 7.7 mg/mL this compound DMSO stock solution.
-
400 µL of PEG300. Mix well.
-
50 µL of Tween-80. Mix well.
-
450 µL of Saline.
-
-
The final solvent composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Protocol 3: Formulation for Oral Administration (Homogeneous Suspension) [4]
This protocol yields a homogeneous suspension with a concentration of ≥ 5 mg/mL.
-
Weigh 5 mg of this compound.
-
Add 1 mL of a Carboxymethylcellulose sodium (CMC-Na) solution.
-
Mix thoroughly to obtain a homogeneous suspension.
Mechanism of Action & Signaling Pathway
This compound is a potent inhibitor of the Src family kinases Lck (IC₅₀ = 2 nM) and Src (IC₅₀ = 6 nM).[1][3][8] It demonstrates high selectivity, with over 300-fold greater potency against these kinases compared to p38α and KDR.[1][3][8] Additionally, this compound inhibits Salt-Inducible Kinases SIK1, SIK2, and SIK3 with IC₅₀ values of 10 nM, 22 nM, and 60 nM, respectively.[1][6] By blocking the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of their downstream targets, thereby modulating signaling pathways involved in immune responses, cell growth, and survival.[3]
References
Application Notes: Probing Lck/Src Signaling Inhibition by WH-4-023 Using Western Blot
Introduction
WH-4-023 is a potent and selective dual inhibitor of the Src-family kinases Lck and Src, with IC₅₀ values of approximately 2 nM and 6 nM, respectively.[1][2] It also demonstrates inhibitory activity against Salt-Inducible Kinases (SIKs).[3] this compound functions by binding to the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of their downstream targets which are involved in critical cellular processes like immune signaling, cell growth, and survival.[4] Western blotting is an indispensable immunodetection technique to qualitatively and semi-quantitatively analyze the efficacy of this compound by monitoring changes in the phosphorylation state of key proteins within the Lck and Src signaling cascades.
This document provides a detailed protocol for utilizing Western blot to assess the cellular effects of this compound treatment. The primary objective is to measure the decrease in phosphorylation of Lck, Src, and their downstream substrates, confirming the on-target activity of the inhibitor.
Principle of the Assay
Cells are treated with this compound for a specified duration and at various concentrations. Following treatment, cell lysates are prepared using buffers containing phosphatase and protease inhibitors to preserve the in-vivo phosphorylation status of proteins. Total protein concentration is quantified to ensure equal loading for sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Proteins are then separated by size via SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is probed with primary antibodies specific to the phosphorylated forms of target proteins. To normalize the data, the same membrane is often stripped and re-probed with antibodies that recognize the total protein, irrespective of its phosphorylation state. A decrease in the ratio of phosphorylated protein to total protein in this compound-treated samples compared to untreated controls indicates successful inhibition of the kinase activity.
Data Presentation
The following table summarizes the key protein targets and phospho-specific antibodies recommended for evaluating the efficacy of this compound. Note that optimal antibody dilutions should be determined empirically for each experimental system.
| Target Protein | Phosphorylation Site (Function) | Molecular Weight (approx.) | Suggested Antibody Dilution (Starting Point) | Expected Observation After this compound Treatment |
| p-Lck | Tyr394 (Activation) [5][6] | 56 kDa | 1:1000 | Decreased phosphorylation |
| Total Lck | - | 56 kDa | 1:1000 | No significant change |
| p-Src | Tyr416 (Activation) [4][7][8][9] | 60 kDa | 1:1000 | Decreased phosphorylation |
| Total Src | - | 60 kDa | 1:1000 | No significant change |
| p-ZAP-70 | Tyr493 (Activation) [10][11] | 70 kDa | 1:1000 | Decreased phosphorylation |
| Total ZAP-70 | - | 70 kDa | 1:1000 | No significant change |
| p-SLP-76 | Tyr145 / Tyr173 [12][13] | 76 kDa | 1:1000 | Decreased phosphorylation |
| Total SLP-76 | - | 76 kDa | 1:1000 | No significant change |
| p-ERK1/2 | Thr202/Tyr204 | 42/44 kDa | 1:2000 | Decreased phosphorylation (downstream effect) |
| Total ERK1/2 | - | 42/44 kDa | 1:2000 | No significant change |
| β-Actin | - | 42 kDa | 1:5000 | No change (Loading Control) |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the cells of interest (e.g., Jurkat T-cells for Lck studies) at an appropriate density to achieve 70-80% confluency at the time of harvest. Allow cells to adhere and recover for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.[2][14]
-
Treatment:
-
For dose-response experiments, treat cells with a range of this compound concentrations (e.g., 1 nM to 1 µM) for a fixed time (e.g., 1-4 hours).
-
For time-course experiments, treat cells with a fixed concentration of this compound and harvest at different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Always include a vehicle control (DMSO-treated) group. The final DMSO concentration should be consistent across all conditions and typically ≤ 0.1%.
-
-
Cell Stimulation (Optional): If studying an activated pathway, stimulate the cells with an appropriate agonist (e.g., anti-CD3/CD28 antibodies for T-cells) for a short period before harvesting. This compound is typically added as a pre-treatment before stimulation.
Protocol 2: Cell Lysis and Protein Quantification
-
Harvesting: After treatment, place the culture plates on ice. Aspirate the media and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.
-
RIPA Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Inhibitors: 1 mM PMSF, 1 µg/mL aprotinin, 1 µg/mL leupeptin, 1 mM sodium orthovanadate, 1 mM sodium fluoride.
-
-
Incubation & Collection: Incubate the plates on ice for 15-20 minutes. Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new set of pre-chilled tubes, avoiding the pellet. This is your total cell lysate.
-
Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
Protocol 3: Western Blotting
-
Sample Preparation: Based on the quantification results, dilute the lysates with 4X Laemmli sample buffer to a final concentration of 1X. Ensure each sample has the same final protein concentration (e.g., 20-30 µg per lane).
-
Denaturation: Heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the denatured samples and a molecular weight marker onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Pre-wet the PVDF membrane in methanol for 30 seconds before assembling the transfer stack. Perform the transfer according to the manufacturer's instructions (wet or semi-dry transfer).
-
Blocking: After transfer, block the membrane for 1 hour at room temperature with agitation in a blocking buffer. For phospho-protein detection, 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) is recommended to reduce background from phosphoproteins in milk.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary phospho-specific antibody (diluted in 5% BSA/TBST as per the table above) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG), diluted in 5% BSA/TBST, for 1 hour at room temperature.
-
Washing: Repeat the washing step (Step 7).
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol. Incubate the membrane with the ECL substrate and capture the signal using a digital imager or X-ray film.
-
Stripping and Re-probing (for Total Protein):
-
Wash the membrane in TBST.
-
Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash thoroughly and re-block the membrane as in Step 5.
-
Probe the membrane with the primary antibody for the corresponding total protein, followed by the secondary antibody and detection steps as described above. This serves as a loading control and allows for normalization of the phospho-protein signal.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Tyrosine 416 Is Phosphorylated in the Closed, Repressed Conformation of c-Src | PLOS One [journals.plos.org]
- 5. Tyr394 and Tyr505 are autophosphorylated in recombinant Lck protein-tyrosine kinase expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Autophosphorylation - Wikipedia [en.wikipedia.org]
- 7. Tyrosine 416 Is Phosphorylated in the Closed, Repressed Conformation of c-Src - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylation of tyrosine-416 is not required for the transforming properties and kinase activity of pp60v-src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reactome | Phosphorylation of ZAP-70 by Lck [reactome.org]
- 11. Distinct tyrosine phosphorylation sites in ZAP-70 mediate activation and negative regulation of antigen receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Complementary Phosphorylation Sites in the Adaptor Protein SLP-76 Promote Synergistic Activation of Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sequential phosphorylation of SLP-76 at tyrosine 173 is required for activation of T and mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | Src | TargetMol [targetmol.com]
Application Notes and Protocols for WH-4-023 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
WH-4-023 is a potent and selective dual inhibitor of the Src family kinases, Lck and Src.[1][2][3] It also demonstrates inhibitory activity against Salt-Inducible Kinases (SIKs).[1][2][3] Src and Lck are non-receptor tyrosine kinases that are crucial components of signaling pathways regulating cell proliferation, survival, adhesion, and motility.[4][5] Dysregulation of these kinases is frequently observed in various cancers, making them attractive therapeutic targets. This compound exerts its effect by binding to the ATP-binding pocket of these kinases, thereby blocking their catalytic activity and downstream signaling.[2] These application notes provide detailed protocols for utilizing this compound in cancer cell line research, including methods for assessing its impact on cell viability, apoptosis, and cell cycle progression, as well as for validating its mechanism of action through Western blotting.
Data Presentation
Biochemical Activity of this compound
| Target Kinase | IC50 (nM) |
| Lck | 2 |
| Src | 6 |
| SIK1 | 10 |
| SIK2 | 22 |
| SIK3 | 60 |
Biochemical IC50 values represent the concentration of this compound required to inhibit the enzymatic activity of the purified kinases by 50% in in vitro assays.[1][3]
Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| LAMA-84 | Chronic Myelogenous Leukemia | 3.8 |
| EoL-1 | Eosinophilic Leukemia | 9.5 |
Cellular IC50 values represent the concentration of this compound required to inhibit the growth of the cancer cell lines by 50% over a specified incubation period, as determined by a cell viability assay.[3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.1% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection and quantification of apoptosis in cancer cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Propidium Iodide (PI) solution (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., 1x and 2x the IC50 value) for 24-48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect both adherent and floating cells to include the apoptotic population.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1x Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate compensation settings for FITC and PI channels.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound at desired concentrations for 24 hours.
-
Harvest the cells by trypsinization.
-
-
Cell Fixation:
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis of Src/Lck Pathway Inhibition
This protocol is designed to assess the effect of this compound on the phosphorylation status of Src, Lck, and their downstream targets.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-Src, anti-phospho-Lck (Tyr394), anti-Lck, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with this compound for a short period (e.g., 1-4 hours) to observe direct effects on signaling.
-
Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins. β-actin is used as a loading control to ensure equal protein loading.
-
Visualizations
Caption: Experimental workflow for evaluating this compound in cancer cells.
Caption: Simplified Src and Lck signaling pathways inhibited by this compound.
Caption: Logical relationship between this compound treatment and cellular outcomes.
References
- 1. apexbt.com [apexbt.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Synergistic Activity of the Src Family Kinase Inhibitor Dasatinib and Oxaliplatin in Colon Carcinoma Cells is Mediated by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Src-Family Kinases Are Activated in Non-Small Cell Lung Cancer and Promote the Survival of Epidermal Growth Factor Receptor-Dependent Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
WH-4-023 Technical Support Center
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using WH-4-023, a potent dual inhibitor of Lck and Src kinases. If you are experiencing a lack of activity in your assay, this resource will help you identify and resolve common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is this compound not showing activity in my assay?
If this compound is not performing as expected, it could be due to several factors related to the compound itself, the assay conditions, or the biological system. Below is a checklist to help you troubleshoot the issue.
| Category | Checkpoint | Recommended Action |
| Compound Integrity | Solubility | Ensure this compound is fully dissolved. It is soluble in DMSO (>10 mM)[1][2]. Warm the tube at 37°C or use an ultrasonic bath to aid dissolution[1][3]. Use fresh, anhydrous DMSO, as moisture can reduce solubility[2]. |
| Storage | Confirm the compound has been stored correctly. As a powder, it should be stored at -20°C[4]. Stock solutions in DMSO should be stored at -20°C or -80°C and used within a few months[1]. Avoid repeated freeze-thaw cycles. | |
| Assay Conditions | Inhibitor Concentration | Verify that the concentration range is appropriate for your assay. Biochemical (cell-free) assays require low nanomolar concentrations, while cell-based assays typically require higher concentrations (in the micromolar range) to account for cell permeability and other factors[5]. Perform a dose-response experiment. |
| ATP Concentration (Kinase Assays) | This compound is an ATP-competitive inhibitor. If the ATP concentration in your assay is too high, it can outcompete the inhibitor, leading to reduced apparent potency. Ideally, use an ATP concentration at or near the Km for the kinase[6]. | |
| Incubation Time | Ensure sufficient incubation time for the inhibitor to engage with its target. Optimize this parameter for your specific assay. | |
| Biological System | Target Expression | Confirm that your cell line or system expresses the target kinases (Lck, Src). Lck expression is primarily restricted to T-cells and NK cells[1]. Verify protein expression levels via Western Blot or mRNA levels via qPCR/RT-PCR. |
| Cell Permeability | While this compound is orally active, issues with cell penetration can sometimes occur in specific cell lines[2]. | |
| Experimental Design | Controls | Include appropriate positive and negative controls. A positive control could be another known inhibitor of Src/Lck, while the negative control should be a vehicle-only (DMSO) treatment. |
Q2: How can I confirm my vial of this compound is active?
The most direct way to validate the inhibitor's activity is to test its effect on the phosphorylation of a known downstream target of Src or Lck. A Western Blot assay is a standard method for this.
Validation Workflow:
-
Select a cell line known to have active Src or Lck signaling.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO) for a predetermined time.
-
Lyse the cells and perform a Western Blot to detect the phosphorylated form of a downstream target (e.g., phospho-Src Tyr416 for autophosphorylation) and total Src as a loading control.
-
A successful experiment will show a dose-dependent decrease in the phosphorylation of the target protein.
Quantitative Data Summary
This compound is a highly potent inhibitor against several kinases. The half-maximal inhibitory concentrations (IC₅₀) from biochemical assays are summarized below. Note that higher concentrations are often required for effective inhibition in cell-based assays.
| Target Kinase | IC₅₀ (nM) | Assay Type |
| Lck | ~2 | Cell-free[2][7] |
| Src | ~6 | Cell-free[2][7] |
| SIK1 | 10 | Cell-free[2] |
| SIK2 | 22 | Cell-free[2] |
| SIK3 | 60 | Cell-free[2] |
| p38α | >1300 | Cell-free |
| KDR (VEGFR2) | >650 | Cell-free |
Visual Guides and Workflows
Lck/Src Signaling Pathway
This compound inhibits the kinase activity of Lck and Src, which are critical for initiating T-cell receptor (TCR) signaling. This prevents the phosphorylation of downstream targets and subsequent T-cell activation.[8][9][10]
Caption: Simplified Lck/Src signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow
If you are observing no effect from this compound, follow this logical workflow to diagnose the problem.
Caption: A step-by-step workflow for troubleshooting this compound inactivity.
Key Experimental Protocols
Protocol 1: Western Blot for Src Activation
This protocol allows you to verify the inhibitory effect of this compound on Src autophosphorylation in a cellular context.
-
Cell Culture and Treatment:
-
Plate your cells of interest and grow to 70-80% confluency.
-
Starve cells in serum-free media for 4-6 hours if necessary to reduce basal kinase activity.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) and a DMSO vehicle control for 1-2 hours.
-
If required, stimulate the cells with an appropriate agonist (e.g., growth factor) to induce Src activation.
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.[11]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11]
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.[12]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST (Tris-Buffered Saline with 0.1% Tween-20).[12]
-
Incubate with a primary antibody against phospho-Src (e.g., Tyr416) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
To verify equal protein loading, strip the membrane and re-probe with an antibody for total Src.
-
-
Detection:
-
Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the bands using an imaging system.[11]
-
Analyze the band intensities to determine the reduction in Src phosphorylation relative to the total Src protein.
-
Protocol 2: In Vitro Lck HTRF Kinase Assay (Reference)
This is a reference protocol for a biochemical assay to determine the IC₅₀ of this compound against Lck kinase.[2][7]
-
Reagents & Buffers:
-
Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 20 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.05% BSA.
-
Detection Buffer: 50 mM Tris (pH 7.5), 100 mM NaCl, 3 mM EDTA, 0.05% BSA, 0.1% Tween-20.
-
-
Procedure:
-
Add reagents to a 384-well assay plate to achieve the following final concentrations in the reaction:
-
Lck enzyme: 250 pM
-
Biotinylated substrate peptide (gastrin): 1.2 µM
-
ATP: 0.5 µM (near the apparent Km)
-
This compound: Serial dilutions to create a dose-response curve.
-
-
Incubate the reaction at room temperature for the optimized duration.
-
Stop the reaction by adding 160 µL of detection buffer containing detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin).
-
Incubate to allow for detection reagent binding.
-
Read the plate in a fluorescence plate reader with excitation at 320 nm and emission at 615 nm and 655 nm.
-
Calculate the ratio of the two emission signals to determine the HTRF signal and plot the results against the inhibitor concentration to determine the IC₅₀ value.
-
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Src | TargetMol [targetmol.com]
- 4. cellgs.com [cellgs.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. T-cell receptor proximal signaling via the Src-family kinases, Lck and Fyn, influences T-cell activation, differentiation, and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | New insights into the Lck-NF-κB signaling pathway [frontiersin.org]
- 10. Differential T-Cell Antigen Receptor Signaling Mediated by the Src Family Kinases Lck and Fyn - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Western blot protocol - Creative BioMart [creativebiomart.net]
Optimizing WH-4-023 Concentration for Kinase Inhibition: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of WH-4-023 for effective kinase inhibition. This guide includes troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary kinase targets of this compound?
A1: this compound is a potent and selective dual inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck) and Proto-oncogene tyrosine-protein kinase Src.[1][2] It also demonstrates inhibitory activity against Salt-Inducible Kinases (SIKs).[2][3][4]
Q2: What is the mechanism of action for this compound?
A2: this compound functions by binding to the ATP-binding pocket of its target kinases.[2] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the kinase's catalytic activity and interrupting the signaling pathway.[2]
Q3: What is the recommended starting concentration for in vitro kinase assays?
A3: For in vitro kinase assays, a starting concentration range of 2 nM to 60 nM is recommended, depending on the target kinase. The IC50 values for its primary and secondary targets provide a strong basis for determining the initial concentration range in your specific assay.
Q4: How should I dissolve and store this compound?
A4: this compound is soluble in DMSO at concentrations of 25 mg/mL (43.96 mM) and in ethanol at ≥2.42 mg/mL with gentle warming.[1][3] It is insoluble in water.[3] For stock solutions, dissolve this compound in fresh, high-quality DMSO.[4] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to several months.[3]
Q5: Are there known off-target effects for this compound?
A5: this compound exhibits high selectivity for Lck and Src over other kinases like p38α and KDR, with a greater than 300-fold preference.[2][4] However, it also potently inhibits SIK1, SIK2, and SIK3 at low nanomolar concentrations.[2][3][4] Researchers should consider these secondary targets when interpreting experimental results.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound to facilitate experimental design.
Table 1: Inhibitory Potency (IC50) of this compound against Target Kinases
| Kinase Target | IC50 Value |
| Lck | 2 nM |
| Src | 6 nM |
| SIK1 | 10 nM |
| SIK2 | 22 nM |
| SIK3 | 60 nM |
Data sourced from multiple references.[1][2][3][4]
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥56.9 mg/mL (≥100 mM) | Use fresh, hygroscopic DMSO.[1][4] Ultrasonic treatment may be needed.[1] |
| Ethanol | ≥2.42 mg/mL | Gentle warming and sonication may be required.[3] |
| Water | Insoluble |
Troubleshooting Guide
Issue 1: No or low inhibition observed at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration calculation. | Double-check all calculations for dilutions and stock solution concentrations. |
| Degraded this compound. | Ensure proper storage of the compound. Use a fresh aliquot or a new batch of the inhibitor. |
| Suboptimal assay conditions. | Verify that the ATP concentration in your assay is not too high, as this compound is an ATP-competitive inhibitor. An ATP concentration at or near the Km for the kinase is recommended. |
| Inactive enzyme. | Confirm the activity of your kinase preparation using a known positive control inhibitor. |
| Precipitation of the compound. | Visually inspect the assay wells for any signs of precipitation. If observed, refer to the solubility guidelines and consider using a lower concentration or a different solvent system if compatible with your assay. |
Issue 2: High background signal or inconsistent results.
| Possible Cause | Troubleshooting Step |
| DMSO concentration is too high. | Ensure the final DMSO concentration in the assay is consistent across all wells and is at a level that does not affect enzyme activity (typically ≤1%). |
| Compound interference with assay detection. | Run a control experiment with this compound in the absence of the kinase to check for any direct effect on the detection reagents or signal. |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing to achieve homogenous solutions. |
Issue 3: Unexpected cellular effects or toxicity.
| Possible Cause | Troubleshooting Step |
| Off-target effects. | Be mindful of the inhibitory activity of this compound against SIK family kinases.[2][3][4] Consider using a more selective inhibitor as a control if SIK signaling is a concern in your cellular model. |
| High concentration leading to cytotoxicity. | Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line. Use a cell viability assay (e.g., MTT or trypan blue exclusion) to assess cytotoxicity. |
Experimental Protocols
Lck Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol is adapted from published methodologies for determining the inhibitory activity of this compound against Lck.[1][3]
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 20 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.05% BSA.
-
Lck Enzyme: Prepare a solution of Lck (e.g., GST-kinase domain fusion) at a final concentration of 250 pM in assay buffer.
-
Substrate: Prepare a solution of biotinylated gastrin peptide at a final concentration of 1.2 µM in assay buffer.
-
ATP: Prepare a solution of ATP at a final concentration of 0.5 µM (approximately the Km) in assay buffer.
-
This compound: Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.
-
Detection Reagents: Prepare a detection mixture containing Streptavidin-allophycocyanin (SA-APC) and a europium-labeled anti-phosphotyrosine antibody (Eu-anti-PY) in a detection buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 3 mM EDTA, 0.05% BSA, 0.1% Tween-20).
-
-
Assay Procedure:
-
Add the Lck enzyme, substrate, and this compound (or vehicle control) to the wells of a suitable microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction by adding the detection reagents.
-
Incubate the plate for a further period to allow for the detection signal to develop.
-
-
Data Acquisition:
-
Read the plate using a fluorescence plate reader with excitation at ~320 nm and emission at 615 nm and 665 nm.
-
Calculate the HTRF ratio and determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway showing this compound inhibition of Lck, Src, and SIK kinases.
Caption: General experimental workflow for a kinase inhibition assay.
References
improving WH-4-023 solubility in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using WH-4-023, a potent dual inhibitor of Lck and Src kinases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent and selective dual inhibitor of the Src family kinases Lck and Src, with IC50 values of 2 nM and 6 nM, respectively.[1][2][3][4][5] It exhibits over 300-fold selectivity for these kinases compared to p38α and KDR.[1][5] Additionally, this compound is a potent inhibitor of Salt-Inducible Kinases (SIK1, SIK2, and SIK3) with IC50 values of 10, 22, and 60 nM, respectively.[1][5][6]
Q2: What are the main applications of this compound in research?
A2: this compound is primarily used as a research tool in immunology, oncology, and signaling biology.[2] It is utilized to study Src/Lck-driven cellular processes, modulate T-cell signaling, and investigate kinase cross-talk in inflammatory responses.[2] It has also been used in protocols to support the self-renewal of naïve human embryonic stem cells (hESCs).[4][5]
Q3: What is the solubility of this compound?
A3: this compound is soluble in organic solvents like DMSO and ethanol but is insoluble in water.[1][6] Solubility in DMSO is reported to be high, with concentrations of up to 100 mM achievable.[1][5]
Troubleshooting Guide: Improving this compound Solubility in Media
Researchers may encounter precipitation when diluting a DMSO stock solution of this compound into aqueous cell culture media. This guide provides solutions to common solubility challenges.
Problem: My this compound precipitates out of solution when I add it to my cell culture medium.
This is a common issue due to the hydrophobic nature of this compound.[1][6] When a concentrated DMSO stock is diluted into an aqueous environment, the compound can crash out of solution.
Solutions:
-
Optimize Final DMSO Concentration: Maintain the highest possible, yet non-toxic, final concentration of DMSO in your culture medium. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is crucial to determine the specific tolerance of your cell line with a vehicle control experiment. A higher final DMSO concentration helps keep the compound in solution.[7]
-
Sequential Dilution: Instead of adding the highly concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the DMSO stock into a small volume of serum-containing media or a buffer solution. The proteins in serum can help stabilize the compound and prevent precipitation.[7] Then, add this intermediate dilution to the final culture volume.
-
Increase Mixing Efficiency: When adding the compound to the media, ensure rapid and thorough mixing. Add the stock solution dropwise while gently vortexing or swirling the media. This helps to disperse the compound quickly, preventing localized high concentrations that are prone to precipitation.
-
Use of Solubilizing Agents (for specific applications): For certain experimental setups, especially for in vivo studies, co-solvents and surfactants can be used. A common formulation involves DMSO, PEG300, and Tween 80.[1][3] However, the suitability of these agents for your specific cell culture experiment must be validated as they can have biological effects.
Problem: I'm still seeing precipitation even after optimizing the DMSO concentration.
Solutions:
-
Check Your DMSO Stock: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[1] Water-contaminated DMSO has a significantly reduced ability to solubilize hydrophobic compounds. Always use fresh, anhydrous, research-grade DMSO and store it in small aliquots to minimize exposure to air.
-
Pre-warm the Media: Warming the cell culture media to 37°C before adding the this compound stock can sometimes improve solubility.
-
Sonication: For preparing stock solutions, gentle sonication in an ultrasonic bath can help dissolve the compound more effectively.[6][8] This ensures you are starting with a fully dissolved stock solution.
-
Lower the Working Concentration: If solubility issues persist, consider lowering the final working concentration of this compound in your experiment. The compound is highly potent, with nanomolar IC50 values, so a lower concentration may still be effective.
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes | Source(s) |
| DMSO | 100 | 175.84 | Use fresh, anhydrous DMSO. | [1] |
| DMSO | 56.87 | 100 | [5] | |
| DMSO | 25 | 43.96 | Ultrasonic assistance may be needed. | [3] |
| DMSO | >56.9 | >10 | [6] | |
| Ethanol | 6 | 10.55 | Heating is recommended. | [8] |
| Ethanol | 6 | - | [1] | |
| Water | Insoluble | Insoluble | [1][6] |
Molecular Weight of this compound: 568.67 g/mol [1][2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 5.69 mg of this compound powder.
-
Dissolving: Add 1 mL of fresh, anhydrous DMSO to the powder.
-
Mixing: Vortex the solution thoroughly. If complete dissolution is not achieved, place the tube in an ultrasonic water bath for 5-10 minutes.[6][8] Gentle warming to 37°C can also be applied.[6]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (1 month) or -80°C for long-term (1 year) storage.[1]
Protocol 2: Diluting this compound into Cell Culture Media (Example for 1 µM final concentration)
-
Prepare Intermediate Dilution (Optional but Recommended): Prepare a 100 µM intermediate solution by diluting 1 µL of the 10 mM DMSO stock into 99 µL of complete cell culture medium (containing serum, if applicable). Mix thoroughly by pipetting.
-
Final Dilution: Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed (37°C) cell culture medium in your experimental vessel (e.g., well of a plate). This results in a final concentration of 1 µM this compound and a final DMSO concentration of 0.1%.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (0.1% in this example) to control cells.
Visualizations
Signaling Pathways of this compound
Caption: Inhibition of Lck, Src, and SIK signaling pathways by this compound.
Experimental Workflow for Improving Solubility
Caption: Troubleshooting workflow for dissolving this compound in cell culture media.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | Src Kinases | Tocris Bioscience [tocris.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Src | TargetMol [targetmol.com]
WH-4-023 Western Blot Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing WH-4-023 in Western Blotting experiments. The following information is designed to assist in resolving common issues encountered during the detection of protein phosphorylation and signaling pathways affected by this potent Lck/Src kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in Western Blotting?
This compound is a potent and selective inhibitor of Lck and Src kinases.[1][2][3] In Western Blotting, it is typically used to investigate the role of these kinases in cellular signaling pathways. Researchers can assess the effect of this compound on the phosphorylation status of downstream substrate proteins, thereby elucidating the kinase's function in a particular biological process.
Q2: I treated my cells with this compound but see no change in the phosphorylation of my target protein. What could be the reason?
Several factors could contribute to this observation:
-
Suboptimal Inhibitor Concentration or Treatment Time: Ensure you have performed a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line and target.
-
Target Not Downstream of Lck/Src: Verify from the literature that your protein of interest is indeed a substrate of Lck or Src kinase in your experimental model.
-
Rapid Phosphatase Activity: Cellular phosphatases can counteract the effect of kinase inhibition. Ensure that your lysis buffer contains appropriate phosphatase inhibitors to preserve the phosphorylation status of your protein during sample preparation.[4][5]
-
Inactive Compound: Confirm the stability and activity of your this compound stock.
Q3: What are the recommended lysis buffer conditions for preserving protein phosphorylation?
To prevent dephosphorylation by endogenous phosphatases, your lysis buffer should be supplemented with phosphatase inhibitors.[4] A common practice is to include inhibitors of both serine/threonine phosphatases (e.g., sodium pyrophosphate, beta-glycerophosphate) and tyrosine phosphatases (e.g., sodium orthovanadate).[4] Additionally, protease inhibitors are crucial to prevent protein degradation.[4][6][7] Always prepare lysates on ice to minimize enzymatic activity.[5][8]
Troubleshooting Guides
Problem 1: Weak or No Signal for the Target Protein
This is a common issue that can be caused by a variety of factors, from sample preparation to antibody concentrations.[9]
| Possible Cause | Recommended Solution | Citation |
| Insufficient Protein Loaded | Increase the amount of protein loaded per well. For low-abundance proteins, consider enriching the target via immunoprecipitation. | [6][10] |
| Low Target Protein Expression | Use a positive control (e.g., a cell line with known high expression or recombinant protein) to validate the experimental setup. If necessary, stimulate cells to induce higher expression of the target protein. | [6][7] |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for high or low molecular weight proteins. Ensure no air bubbles are trapped between the gel and the membrane. | [6][7][11] |
| Suboptimal Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution. The antibody may have lost activity; check its expiration date and storage conditions. | [6][12][13][14] |
| Incorrect Antibody Dilution Buffer | Some antibodies require specific blocking agents (e.g., BSA instead of milk) for optimal performance. For detecting phosphorylated proteins, avoid milk-based buffers as they contain phosphoproteins like casein that can increase background. | [4][14][15][16] |
Problem 2: High Background or Non-Specific Bands
High background can obscure the detection of the target protein, while non-specific bands can lead to incorrect data interpretation.[12][17]
| Possible Cause | Recommended Solution | Citation |
| Inadequate Blocking | Increase the blocking time and/or temperature. You can also try increasing the concentration of the blocking agent (e.g., from 5% to 7% non-fat milk or BSA). Consider trying a different blocking agent. | [8][11][13] |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody. | [18][19][20] |
| Insufficient Washing | Increase the number and duration of washing steps. Adding a detergent like Tween-20 to the wash buffer can also help. | [7][8][13][15][16] |
| Sample Degradation | Prepare fresh samples and always include protease inhibitors in the lysis buffer. Protein degradation can lead to the appearance of multiple lower molecular weight bands. | [4][7][8][20] |
| Secondary Antibody Cross-Reactivity | Run a control lane with only the secondary antibody to check for non-specific binding. Use pre-adsorbed secondary antibodies to minimize cross-reactivity. | [8][19] |
Experimental Protocols
Standard Western Blot Protocol for Detecting Phosphorylated Proteins
-
Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice.[4][5]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).[5][7]
-
Sample Preparation: Mix the desired amount of protein (typically 20-30 µg for cell lysates) with Laemmli sample buffer.[15][20] Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[5][7]
-
SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom. The percentage of acrylamide in the gel should be chosen based on the molecular weight of the target protein.[15][16][21]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[6][22] Confirm successful transfer with Ponceau S staining.[7]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies) for at least 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[6]
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[23]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 8.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.[15][16]
Visualizations
Caption: this compound inhibits Lck/Src kinase activity.
Caption: Troubleshooting workflow for weak or no signal.
Caption: General experimental workflow for Western Blot.
References
- 1. apexbt.com [apexbt.com]
- 2. cellgs.com [cellgs.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. youtube.com [youtube.com]
- 6. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
- 8. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 9. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 10. Why do I get a weak signal or no signal at all on my western blot and what should I do? | AAT Bioquest [aatbio.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 13. Western Blot Troubleshooting: 8 Protocol Issues Solved [stressmarq.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 16. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 17. bosterbio.com [bosterbio.com]
- 18. azurebiosystems.com [azurebiosystems.com]
- 19. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 20. arp1.com [arp1.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Optimization of western blotting for the detection of proteins of different molecular weight - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
WH-4-023 Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using WH-4-023. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, dual inhibitor of the Src-family kinases Lck and Src.[1][2][3][4] It also demonstrates potent inhibition of Salt-Inducible Kinases (SIK1, SIK2, and SIK3).[1][2][3] The inhibitor functions by binding to the ATP-binding pocket of these kinases, which blocks their catalytic activity and prevents the phosphorylation of downstream target proteins involved in various cellular processes.
Q2: After treating my cells with this compound, I observed significantly higher cytotoxicity than expected. What are the potential causes?
Several factors could contribute to unexpected levels of cytotoxicity:
-
Off-Target Effects: Although this compound is selective, it can inhibit other kinases at higher concentrations.[1][3][5] Inhibition of other essential cellular kinases can lead to off-target toxicity.[6][7] It is crucial to use the lowest effective concentration to minimize these effects.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to kinase inhibitors. This can be due to the specific expression levels of Src, Lck, SIKs, or potential off-target kinases, as well as the overall genetic background of the cells.
-
Solvent Toxicity: this compound is typically dissolved in DMSO.[8] High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your cell culture medium is at a non-toxic level (typically below 0.5%).
-
Compound Stability: Improper storage of the this compound stock solution can lead to degradation, potentially forming more toxic byproducts. Stock solutions should be stored at -20°C or -80°C as recommended.[4][8]
-
Experimental Error: Inaccurate pipetting, incorrect concentration calculations, or contamination of cell cultures can all lead to apparent cytotoxicity.
Q3: My results with this compound are inconsistent between experiments. How can I improve reproducibility?
Inconsistent results can be frustrating. Here are some common causes and solutions:
-
Cell Passage Number: Using cells at a high passage number can lead to genetic drift and altered phenotypes, affecting their response to inhibitors. It is best to use cells within a consistent and low passage range for all experiments.
-
Cell Density: The initial cell seeding density can influence the outcome of cytotoxicity assays. Ensure that you seed the same number of cells for each experiment and that the cells are in the logarithmic growth phase when the experiment begins.[9]
-
Reagent Variability: Use the same batch of this compound, media, and supplements for a set of comparable experiments. If you must use a new batch, perform a bridging experiment to ensure consistency.
-
Incubation Time: The duration of exposure to this compound can significantly impact the results. Use a consistent incubation time for all experiments.
-
Assay-Specific Variability: Ensure that all steps of your assay, such as incubation times with detection reagents and reading parameters on the plate reader, are consistent.[9][10]
Data Presentation
Table 1: Inhibitory Activity of this compound against Target and Off-Target Kinases
| Kinase | IC50 (nM) | Selectivity Notes |
| Lck | 2[1][2][4] | Primary Target |
| Src | 6[1][2][4] | Primary Target |
| SIK1 | 10[1][2] | Potent Target |
| SIK2 | 22[1][2] | Potent Target |
| SIK3 | 60[1][2] | Potent Target |
| p38α | >1300[5] | >300-fold selective over Lck/Src[1][5] |
| KDR | >650[5] | >300-fold selective over Lck/Src[1][5] |
Experimental Protocols
Cell Viability Assay using AlamarBlue®
This protocol is adapted for a 96-well plate format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom black plates
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.[9]
-
Adjust the cell suspension to the desired concentration in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
AlamarBlue® Addition and Incubation:
-
After the treatment period, add AlamarBlue® reagent to each well at a volume equal to 10% of the volume in the well (e.g., 10 µL for a 100 µL volume).[9][10]
-
Incubate the plate for 1-4 hours at 37°C, protected from light.[10] The optimal incubation time can vary between cell types and should be determined empirically.[9]
-
-
Measurement:
-
Data Analysis:
-
Subtract the background fluorescence from all measurements.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Apoptosis Assessment using a Fluorometric Caspase-3 Activity Assay
This protocol is a general guideline for a fluorometric caspase-3 assay using a DEVD-based substrate.[13][14]
Materials:
-
Cells treated with this compound and appropriate controls
-
Lysis buffer (provided with the assay kit)
-
Caspase-3 substrate (e.g., DEVD-AFC or DEVD-AMC)[15]
-
Assay buffer (provided with the assay kit)
-
DTT (Dithiothreitol)
-
96-well black, flat-bottom plate
-
Fluorometric plate reader
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in your cells by treating them with this compound for the desired time. Include positive and negative controls.
-
Collect both adherent and floating cells and pellet them by centrifugation (e.g., 250 x g for 10 minutes).[13]
-
Resuspend the cell pellet in cold lysis buffer (e.g., 50 µL per 1-2 x 10⁶ cells).[13]
-
Centrifuge at high speed (e.g., 10,000 x g) for 1-10 minutes at 4°C to pellet cellular debris.[13][16]
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
-
Caspase-3 Assay:
-
Determine the protein concentration of your lysates.
-
Add 50 µL of cell lysate (containing 100-200 µg of protein) to each well of the 96-well plate.[13]
-
Prepare a reaction mix containing assay buffer, DTT, and the caspase-3 substrate according to the manufacturer's instructions.[16]
-
Add 50 µL of the reaction mix to each well containing the cell lysate.[13]
-
Include a blank control (lysis buffer + reaction mix) and a negative control (lysate from untreated cells).
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Express the caspase-3 activity as the fold-increase in fluorescence compared to the negative control.
-
Visualizations
Signaling Pathways and Workflows
Caption: this compound inhibits Lck, Src, and SIK signaling pathways.
Caption: Experimental workflow for investigating this compound cytotoxicity.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
- 1. This compound | Src Kinases | Tocris Bioscience [tocris.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Protein Synthesis Induced by CHK1 Inhibitors Discriminates Sensitive from Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellgs.com [cellgs.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. Fluorometric and colorimetric detection of caspase activity associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
how to prevent WH-4-023 precipitation in culture
Welcome to the technical support center for WH-4-023. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound in their experiments and prevent precipitation in cell culture.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in your cell culture can significantly impact your experimental results. This guide provides a systematic approach to identify and resolve this issue.
Problem: I observed a precipitate in my cell culture media after adding this compound.
This is a common issue when diluting a DMSO-solubilized compound into an aqueous-based cell culture medium. The dramatic change in solvent polarity can cause the compound to fall out of solution.
Step-by-Step Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound is a potent and selective dual inhibitor of Lck and Src kinases, with IC50 values of 2 nM and 6 nM, respectively. It also inhibits Salt-Inducible Kinases (SIKs) with IC50 values of 10 nM, 22 nM, and 60 nM for SIK1, SIK2, and SIK3, respectively.
| Property | Value |
| Molecular Formula | C₃₂H₃₆N₆O₄ |
| Molecular Weight | 568.67 g/mol |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in DMSO (up to 100 mM) and Ethanol (with warming). Insoluble in water. |
| Storage | Store stock solutions at -20°C or -80°C. |
Q2: How should I prepare a stock solution of this compound to minimize precipitation?
To prepare a stock solution, dissolve this compound powder in high-purity, anhydrous DMSO.[1][2] To aid dissolution, you can warm the solution to 37°C for 10 minutes and/or use an ultrasonic bath.[3] It is recommended to prepare a high-concentration stock (e.g., 10 mM) and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
Q3: What is the best way to dilute my this compound DMSO stock into my cell culture medium?
The key is to avoid a sudden, drastic change in solvent conditions. A stepwise or serial dilution is highly recommended.[4]
Recommended Dilution Protocol:
-
Intermediate Dilution: First, dilute your high-concentration DMSO stock into a small volume of pre-warmed (37°C) cell culture medium. For example, you can make a 10X or 100X intermediate dilution.
-
Final Dilution: Gently vortex or swirl the intermediate dilution and then add it to the final volume of your pre-warmed cell culture medium. Add the solution dropwise while gently agitating the final medium.[5]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture is as low as possible, ideally below 0.1% and not exceeding 0.5%, to prevent both precipitation and cellular toxicity.[4]
Q4: Can the type of cell culture medium affect this compound precipitation?
Yes, the components of your cell culture medium can influence the solubility of this compound.
-
Serum: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to small molecules, which may help keep them in solution. However, high concentrations of other proteins could potentially contribute to precipitation.
-
Salts: High concentrations of salts in some media formulations can decrease the solubility of hydrophobic compounds.
If you are observing precipitation, you may want to test the solubility of this compound in your basal medium with and without serum.
Q5: Are there any other additives I can use to prevent precipitation?
While not always necessary for this compound if proper dilution techniques are followed, for particularly problematic compounds, co-solvents or surfactants can be used. These include PEG300 and Tween-80.[2] However, it is crucial to first test the tolerance of your specific cell line to these additives, as they can have biological effects.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder (MW: 568.67 g/mol )
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 5.69 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of high-purity DMSO to the tube.
-
To facilitate dissolution, gently vortex the tube and/or place it in an ultrasonic bath for 5-10 minutes. You can also warm the tube to 37°C for 10 minutes.
-
Visually inspect the solution to ensure all the powder has dissolved and the solution is clear.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of this compound for a Cell-Based Assay (Final Concentration: 1 µM)
This protocol is adapted from methods used for the culture of naive human pluripotent stem cells.[6]
-
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium (e.g., N2B27)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare an Intermediate Dilution (100 µM):
-
In a sterile microcentrifuge tube, add 99 µL of pre-warmed cell culture medium.
-
Add 1 µL of the 10 mM this compound DMSO stock to the medium.
-
Gently pipette up and down to mix. This creates a 100 µM intermediate solution with 1% DMSO.
-
-
Prepare the Final Working Solution (1 µM):
-
In a sterile tube containing the final volume of your cell culture medium (e.g., for 10 mL), add 100 µL of the 100 µM intermediate dilution.
-
Gently swirl the medium to ensure even distribution.
-
The final concentration of this compound will be 1 µM, and the final DMSO concentration will be 0.01%.
-
-
Add the final working solution to your cells.
-
Signaling Pathways Inhibited by this compound
This compound is a potent inhibitor of the Src-family kinases Lck and Src, as well as the Salt-Inducible Kinases (SIKs). These kinases are involved in a variety of cellular processes.
Lck/Src Signaling Pathway in T-Cells
Lck and Src are critical for initiating the signaling cascade downstream of the T-cell receptor (TCR). Their inhibition by this compound can block T-cell activation.
Caption: Inhibition of the Lck/Src signaling pathway by this compound.
SIK Signaling Pathway
The SIK family of kinases (SIK1, SIK2, SIK3) are important regulators of gene transcription. By inhibiting SIKs, this compound can lead to the dephosphorylation and nuclear translocation of transcriptional co-activators like CRTCs.
Caption: Inhibition of the SIK signaling pathway by this compound.
References
WH-4-023 long-term treatment side effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers utilizing WH-4-023 in their experiments. Due to the preclinical nature of this compound, the following information is based on its known mechanism of action and available in vitro and animal study data. Currently, there is no public information available from long-term human clinical trials. This compound is intended for research use only and is not for human or veterinary use.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective dual inhibitor of the Src family kinases, specifically targeting Lck (Lymphocyte-specific protein tyrosine kinase) and Src (Proto-oncogene tyrosine-protein kinase Src).[1][2] It functions by binding to the ATP-binding pocket of these kinases, which blocks their catalytic activity and prevents the phosphorylation of downstream signaling molecules.[1]
Q2: What are the known inhibitory concentrations for this compound?
The half-maximal inhibitory concentrations (IC50) for this compound have been determined in cell-free assays.
| Target Kinase | IC50 Value |
| Lck | 2 nM |
| Src | 6 nM |
| SIK1 | 10 nM |
| SIK2 | 22 nM |
| SIK3 | 60 nM |
| p38α | 1.3 µM |
| KDR | 0.65 µM |
Data compiled from multiple sources.[3][4][5]
Q3: Are there any known off-target effects of this compound?
This compound demonstrates high selectivity for Lck and Src over other kinases like p38α and KDR, with a greater than 300-fold preference.[1] However, it also potently inhibits Salt-Inducible Kinases (SIK1, SIK2, and SIK3) at low nanomolar concentrations.[1][3] Researchers should be aware of this SIK inhibition, as it can influence additional signaling pathways, particularly those involved in macrophage polarization and inflammatory responses.[1][6]
Q4: What are the potential long-term side effects of this compound based on its mechanism of action?
While no long-term clinical data exists, the mechanism of action allows for the extrapolation of potential long-term side effects:
-
Immunosuppression: Lck is a critical component of T-cell receptor (TCR) signaling and T-cell activation.[6] Chronic inhibition of Lck could potentially lead to impaired T-cell function and a compromised adaptive immune response.
-
Gastrointestinal Issues: Src kinase is involved in cell adhesion and migration. Inhibition of Src in the gastrointestinal tract could potentially disrupt the mucosal barrier and lead to gastrointestinal side effects.
-
Bone Metabolism Alterations: Src is known to be involved in osteoclast function and bone resorption. Long-term inhibition could potentially impact bone density and remodeling.
-
Metabolic Effects: Inhibition of SIK family kinases can modulate metabolic pathways. Long-term treatment may have unforeseen effects on glucose and lipid metabolism.
These are theoretical side effects based on the known functions of the target kinases and require further investigation in long-term preclinical toxicology studies.
Troubleshooting Guide for In Vitro Experiments
Issue 1: Higher than expected cell toxicity in non-target cell lines.
-
Possible Cause: Off-target effects or cellular stress due to high concentrations of the inhibitor.
-
Troubleshooting Steps:
-
Confirm IC50: Perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Reduce Concentration: Use the lowest effective concentration of this compound.
-
Control for Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is not contributing to toxicity.
-
Assess Off-Target Kinase Inhibition: If possible, probe for the inhibition of other kinases that might be relevant in your cell model.
-
Issue 2: Inconsistent inhibition of downstream signaling pathways.
-
Possible Cause: Issues with compound stability, experimental timing, or cell culture conditions.
-
Troubleshooting Steps:
-
Fresh Preparation: Prepare fresh dilutions of this compound for each experiment from a frozen stock. It is not recommended for long-term storage in solution.[5]
-
Optimize Incubation Time: Determine the optimal pre-incubation time for this compound before stimulating the cells.
-
Serum Starvation: If working with growth factor signaling, ensure cells are adequately serum-starved to reduce baseline kinase activity.
-
Confirm Target Expression: Verify the expression levels of Lck and Src in your cell line.
-
Experimental Protocols
Lck/Src Kinase Assay (HTRF)
This protocol is a generalized representation based on described methods.[2][3]
-
Reagents:
-
Lck or Src enzyme (recombinant)
-
Biotinylated substrate peptide (e.g., gastrin)
-
ATP
-
This compound at various concentrations
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 20 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.05% BSA)
-
Detection Reagents (e.g., Europium-labeled anti-phosphotyrosine antibody, Streptavidin-Allophycocyanin)
-
-
Procedure:
-
Add assay buffer, Lck or Src enzyme, and the biotinylated substrate peptide to a 384-well plate.
-
Add this compound at the desired concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mix containing EDTA and the HTRF detection reagents.
-
Incubate to allow for antibody binding.
-
Read the plate on a fluorescence plate reader with excitation at 320 nm and emission at 615 nm and 655 nm.
-
T-Cell Activation Assay (IL-2 Secretion)
This protocol is a generalized representation based on described methods.[2][7]
-
Reagents:
-
Purified human T-cells
-
Anti-CD3 and anti-CD28 antibodies
-
This compound at various concentrations
-
Cell culture medium
-
IL-2 ELISA kit
-
-
Procedure:
-
Plate purified T-cells (e.g., 1x10⁵ cells/well) in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the T-cells by adding a combination of anti-CD3 and anti-CD28 antibodies.
-
Culture the cells for approximately 20 hours at 37°C in 5% CO₂.
-
Collect the cell culture supernatants.
-
Quantify the amount of secreted IL-2 using an ELISA kit according to the manufacturer's instructions.
-
Visualizations
Caption: Signaling pathways inhibited by this compound.
Caption: General experimental workflow for testing this compound.
References
Technical Support Center: Validating WH-4-023 Activity in a New Cell Line
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in validating the activity of WH-4-023, a potent dual inhibitor of Lck and Src kinases, in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective dual inhibitor of the Src family kinases, Lck and Src.[1][2][3] It functions by binding to the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of their downstream targets.[4] Additionally, this compound has been shown to inhibit Salt-Inducible Kinases (SIKs), specifically SIK1, SIK2, and SIK3, at low nanomolar concentrations.[4][1][3] This dual activity can influence multiple signaling pathways involved in cell growth, survival, immune responses, and macrophage polarization.[4][5]
Q2: What are the primary cellular targets of this compound?
The primary targets of this compound are Lck and Src kinases.[1][2][3] It also demonstrates potent inhibition of SIK1, SIK2, and SIK3.[1][3][6] The IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below.
| Target | IC50 (in vitro) |
| Lck | ~2 nM[1][2] |
| Src | ~6 nM[1][2] |
| SIK1 | ~10 nM[1][3] |
| SIK2 | ~22 nM[1][3] |
| SIK3 | ~60 nM[1][3] |
Q3: How do I determine the optimal working concentration of this compound for my cell line?
The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. It is recommended to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific assay. A good starting point for a dose-response experiment would be a range from 1 nM to 10 µM.
Q4: How should I prepare and store this compound?
This compound is typically provided as a solid. For stock solutions, it is recommended to dissolve it in fresh, anhydrous DMSO.[1] For example, a 10 mM stock solution can be prepared. To minimize the effects of moisture absorption by DMSO, which can reduce solubility, use fresh DMSO and store the stock solution at -20°C or -80°C.[3] For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular effects.
Troubleshooting Guide
This section addresses common issues encountered when validating this compound activity.
Problem 1: No observable effect of this compound on the target pathway.
| Possible Cause | Troubleshooting Step |
| Low expression of Lck/Src in the cell line. | Confirm the expression of Lck and Src in your cell line by Western Blot or qPCR. If expression is low or absent, this cell line may not be a suitable model. |
| Inactive target kinase. | Ensure that the Lck/Src pathway is active in your cell line under the experimental conditions. This can be assessed by measuring the phosphorylation of downstream targets (e.g., phospho-Src Tyr416) by Western Blot. |
| Incorrect inhibitor concentration. | Perform a dose-response experiment to determine the optimal concentration range for your cell line and assay. |
| Degraded inhibitor. | Ensure proper storage of the this compound stock solution. If degradation is suspected, use a fresh vial of the compound. |
| Cell permeability issues. | While this compound is orally active and generally cell-permeable, extreme cell line characteristics could potentially limit uptake. If suspected, consider using a cell line with known sensitivity as a positive control. |
Problem 2: High background or off-target effects observed.
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration is too high. | Use the lowest effective concentration determined from your dose-response experiments to minimize off-target effects. |
| Cell line is sensitive to DMSO. | Perform a vehicle control experiment with the same concentration of DMSO used for the inhibitor treatment to assess solvent toxicity. Reduce the final DMSO concentration if necessary. |
| Inhibition of SIK pathways. | Be aware that this compound also inhibits SIKs.[4][1][3][5][6] The observed phenotype may be a result of combined Lck/Src and SIK inhibition. To dissect these effects, consider using a more selective SIK inhibitor as a control if available. |
Experimental Protocols
1. Western Blot for Phospho-Src (Tyr416)
This protocol is to assess the inhibition of Src kinase activity by measuring the phosphorylation of its autophosphorylation site.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Src (Tyr416), anti-total Src
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-Src (Tyr416) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total Src for loading control.
2. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is to determine the effect of this compound on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
This compound
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound (and a vehicle control).
-
Incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate as required by the assay.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
Visualizations
Caption: this compound inhibits Lck/Src and SIK signaling pathways.
References
Validation & Comparative
A Comparative Guide to WH-4-023 and Other Prominent Src Family Kinase Inhibitors
This guide provides a detailed comparison of WH-4-023 with other well-characterized Src family kinase (SFK) inhibitors, including Dasatinib, Saracatinib, and Bosutinib. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of these compounds.
Src, a non-receptor tyrosine kinase, is a critical signaling node in multiple cellular processes, including proliferation, survival, migration, and invasion.[1][2][3][4] Its aberrant activation is linked to the progression of numerous human cancers, making it a key target for therapeutic intervention.[5][6][7][8]
Performance and Selectivity Comparison
This compound is a potent, dual inhibitor of Lck and Src kinases.[9][10][11][12][13] The following tables summarize its inhibitory activity in comparison to other widely used Src inhibitors, based on biochemical cell-free assays.
Table 1: Inhibitory Potency (IC50) Against Src and Other Kinases
| Inhibitor | c-Src (nM) | Lck (nM) | Abl (nM) | Other Key Targets (IC50 in nM) |
| This compound | 6[9][11][12][13][14] | 2[9][11][12][13][14] | - | SIK1 (10), SIK2 (22), SIK3 (60)[11][12][13] |
| Dasatinib | 0.5 - 0.8[15][16][17][18] | - | <1[16][17] | c-Kit (79), PDGFR[16][17][18] |
| Saracatinib | 2.7[16][19][20] | 4-10[20][21] | 30[19] | Yes, Fyn, Lyn, Blk, Fgr (4-11)[20][21][22] |
| Bosutinib | 1.2 - 3.8[15][23][24][25] | - | 1[15][23][24][25] | EGFR, EphB2[15] |
IC50 values represent the concentration of an inhibitor required for 50% inhibition in vitro. Lower values indicate higher potency. Data is compiled from multiple sources and assay conditions may vary.
Table 2: Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Selectivity vs. Src |
| Lck | 2[9][11][14] | 3-fold more potent |
| Src | 6[9][11][14] | - |
| SIK1 | 10[11][12][13] | 0.6-fold less potent |
| SIK2 | 22[11][12][13] | 3.7-fold less potent |
| SIK3 | 60[11][12][13] | 10-fold less potent |
| KDR (VEGFR2) | 650[14] | >100-fold less potent |
| p38α | 1300[14] | >200-fold less potent |
This compound demonstrates high selectivity for Lck and Src, with over 300-fold preference against kinases like p38α and KDR.[9][11][13][14]
Key Experimental Methodologies
The data presented in this guide are derived from established in vitro assays. Below are detailed protocols for common methods used to evaluate Src inhibitor potency and efficacy.
Biochemical Kinase Inhibition Assay (Lck HTRF)
This assay is used to determine the IC50 values of inhibitors against purified kinase enzymes in a cell-free system.
Objective: To measure the ATP-dependent phosphorylation of a substrate peptide by a specific kinase (e.g., Lck or Src) in the presence of varying concentrations of an inhibitor.
Protocol:
-
Reaction Setup: The kinase reaction is typically performed in a 96-well or 384-well plate. The reaction mixture contains the kinase (e.g., Lck GST-kinase domain fusion), a biotinylated substrate peptide (e.g., gastrin), and ATP.[10][11][26]
-
Inhibitor Addition: The test compound (e.g., this compound) is added at a range of concentrations.
-
Reaction Conditions: The standard buffer includes 50 mM HEPES (pH 7.5), 50 mM NaCl, 20 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, and 0.05% BSA.[10][11][26] The final ATP concentration is kept near its Km value (e.g., 0.5 µM) to ensure competitive inhibition can be accurately measured.[10][11][26]
-
Incubation: The reaction is incubated at a controlled temperature to allow for phosphorylation.
-
Quenching and Detection: The reaction is stopped by adding a detection reagent buffer containing EDTA.[11][26] Detection is achieved using Homogeneous Time-Resolved Fluorescence (HTRF). A europium-labeled anti-phosphotyrosine antibody (donor) and streptavidin-allophycocyanin (acceptor), which binds the biotinylated peptide, are added.[11][26]
-
Data Acquisition: When the substrate is phosphorylated, the donor and acceptor fluorophores are brought into proximity, generating a FRET signal. The plate is read on a fluorescence plate reader with excitation at ~320 nm and emission detection at 615 nm and 655 nm.[11][26] The ratio of the emission signals is proportional to the kinase activity.
-
Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation Assay (MTS/MTT)
This assay measures the effect of an inhibitor on the viability and proliferation of cancer cell lines.
Objective: To determine the concentration of an inhibitor that reduces cell proliferation by 50% (GI50).
Protocol:
-
Cell Plating: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to attach for 24 hours.[17][27][28]
-
Compound Treatment: Cells are treated with the inhibitor across a range of concentrations. A vehicle control (e.g., DMSO) is also included.[27][28]
-
Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO₂).[17][27][28]
-
Viability Measurement: After incubation, a reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT is added to each well.[22][28][29] Metabolically active cells reduce the tetrazolium salt into a colored formazan product.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The results are expressed as the percentage of proliferation relative to the vehicle-treated control cells. GI50 values are determined from the resulting dose-response curves.[28]
Visualizing Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental designs.
Caption: A simplified diagram of the canonical Src signaling pathway.
Caption: Experimental workflow for a biochemical kinase inhibitor assay.
Caption: Kinase selectivity profile of this compound.
References
- 1. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Src family kinase - Wikipedia [en.wikipedia.org]
- 5. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Src kinase inhibitors: promising cancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. precisionbusinessinsights.com [precisionbusinessinsights.com]
- 9. medkoo.com [medkoo.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. apexbt.com [apexbt.com]
- 13. This compound | Src Kinases | Tocris Bioscience [tocris.com]
- 14. caymanchem.com [caymanchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. selleckchem.com [selleckchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. adooq.com [adooq.com]
- 20. selleckchem.com [selleckchem.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. selleckchem.com [selleckchem.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. Bosutinib | Autophagy | Bcr-Abl | Src | TargetMol [targetmol.com]
- 26. targetmol.com [targetmol.com]
- 27. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 28. aacrjournals.org [aacrjournals.org]
- 29. Preclinical anticancer activity of the potent, oral Src inhibitor AZD0530 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of WH-4-023 and Dasatinib for Researchers
In the landscape of kinase inhibitor research, both WH-4-023 and dasatinib have emerged as significant molecules targeting key signaling pathways. This guide provides a detailed, objective comparison of their performance, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their work.
At a Glance: Key Differences
| Feature | This compound | Dasatinib |
| Primary Kinase Targets | Lck, Src, SIK family kinases | BCR-ABL, Src family kinases |
| Therapeutic Area of Focus | Primarily investigational for immunology and oncology | Approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) |
| Selectivity Profile | Highly selective for Lck/Src over p38α and KDR | Multi-kinase inhibitor targeting a broader range of kinases |
Quantitative Performance: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and dasatinib, focusing on their inhibitory activities against various kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibition
This table presents the half-maximal inhibitory concentrations (IC50) of this compound and dasatinib against their primary kinase targets. Lower IC50 values indicate greater potency.
| Kinase Target | This compound IC50 (nM) | Dasatinib IC50 (nM) |
| Lck | 2[1][2][3][4][5] | - |
| Src | 6[1][2][3][4][5] | 0.5[6] |
| SIK1 | 10[1][3][4][7] | - |
| SIK2 | 22[1][3][4][7] | - |
| SIK3 | 60[1][3][4][7] | - |
| BCR-ABL | - | <1[8] |
| c-KIT | - | <30[6] |
| PDGFRβ | - | <30[6] |
| EPHA2 | - | <30[6] |
| p38α | >1,800 (>300-fold selective)[1][3][4] | - |
| KDR (VEGFR2) | >1,800 (>300-fold selective)[1][3][4] | - |
Note: Data is compiled from multiple sources and may not be from direct head-to-head comparisons under identical assay conditions.
Table 2: In Vitro Cellular Activity
This table showcases the effects of this compound and dasatinib on various cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | Dasatinib IC50 (µM) |
| LAMA-84 | Chronic Myeloid Leukemia | 0.0038[4] | - |
| EoL-1 | Eosinophilic Leukemia | 0.0095[4] | - |
| HTLA-230 | Neuroblastoma | - | Sub-micromolar[7] |
| SY5Y | Neuroblastoma | - | 0.092[7] |
| Sk-Mel-28 | Melanoma | - | >1[6] |
| HT144 | Melanoma | - | Moderately sensitive at 1 µM[6] |
| Lox-IMVI | Melanoma | - | Highly sensitive at 1 µM[6] |
| T24 | Bladder Cancer | - | Effective in reducing proliferation[3] |
| T24R2 (cisplatin-resistant) | Bladder Cancer | - | Effective in reducing proliferation[3] |
| Cal62 | Thyroid Cancer | - | Sensitive[9][10] |
| BHP2-7 | Thyroid Cancer | - | Sensitive[9][10] |
| MCF-7 | Breast Cancer | - | >10[11] |
| MDA-MB-468 | Breast Cancer | - | 7.5 (ATP content), 0.7 (colony formation)[11] |
Mechanism of Action: Signaling Pathways
This compound and dasatinib exert their effects by inhibiting key kinases involved in cellular signaling. The diagrams below, generated using the DOT language, illustrate their primary mechanisms of action.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to evaluate this compound and dasatinib.
In Vitro Kinase Assay: Lck HTRF
This protocol is used to determine the in vitro inhibitory activity of compounds against the Lck kinase.
Protocol Details:
-
Components: The assay includes the test compound (e.g., this compound), Lck enzyme, a biotinylated gastrin peptide substrate, and ATP.[1]
-
Reaction: The components are incubated together to allow for ATP-dependent phosphorylation of the substrate by the Lck enzyme.[1]
-
Detection: The reaction is stopped, and detection reagents, including a europium-labeled anti-phosphotyrosine antibody (Eu-anti-PY) and streptavidin-allophycocyanin (SA-APC), are added. The fluorescence resonance energy transfer (FRET) signal is then measured to quantify kinase activity.[1]
Cell Viability Assay: XTT/MTT
These colorimetric assays are used to assess the effect of compounds on cell proliferation and cytotoxicity.
Protocol Details:
-
Principle: These assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the tetrazolium salt (XTT or MTT) to a colored formazan product.
-
Procedure: Cells are seeded in a 96-well plate, treated with the test compound, and incubated. The XTT or MTT reagent is then added, and after a further incubation period, the absorbance of the colored product is measured using a spectrophotometer. The amount of color produced is proportional to the number of viable cells.
Apoptosis Assay: Western Blot for Cleaved Caspases
This method is used to detect the induction of apoptosis by analyzing the cleavage of key apoptotic proteins.
Protocol Details:
-
Principle: Apoptosis is a programmed cell death process that involves the activation of a cascade of caspase enzymes. The cleavage of pro-caspases into their active forms is a hallmark of apoptosis.
-
Procedure: Cells are treated with the test compound (e.g., dasatinib). Cell lysates are then prepared, and proteins are separated by size using SDS-PAGE. The separated proteins are transferred to a membrane, which is then probed with antibodies specific for the cleaved (active) forms of caspases, such as caspase-3. The presence and intensity of the corresponding bands indicate the level of apoptosis induction.[3]
In Vivo Tumor Xenograft Model
This protocol is used to evaluate the anti-tumor efficacy of compounds in a living organism.
Protocol Details:
-
Model: Human tumor cells are implanted, typically subcutaneously, into immunocompromised mice.[12]
-
Treatment: Once tumors reach a certain size, the mice are treated with the test compound (e.g., dasatinib at a specific dose and schedule) or a vehicle control.[12]
-
Analysis: Tumor growth is monitored over time by measuring tumor volume. At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry or western blotting, to assess the in vivo effects of the compound on target pathways.[12] A common dosage for dasatinib in such models is 30 mg/kg/day administered by oral gavage.[12]
Conclusion
This compound and dasatinib are both potent kinase inhibitors, but with distinct profiles. This compound demonstrates high potency and selectivity for the Lck, Src, and SIK families of kinases, suggesting its potential in immunology and specific oncology settings. Dasatinib, on the other hand, is a broader-spectrum inhibitor with established clinical efficacy in the treatment of specific leukemias due to its potent inhibition of BCR-ABL and Src family kinases. The choice between these compounds for research purposes will depend on the specific kinases and signaling pathways under investigation. The provided data and protocols offer a foundation for designing and interpreting experiments with these important research tools.
References
- 1. guidetopharmacology.org [guidetopharmacology.org]
- 2. ClinPGx [clinpgx.org]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Src Kinases | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 9. Dasatinib [discoverx.com]
- 10. Effect of dasatinib against thyroid cancer cell lines in vitro and a xenograft model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validating WH-4-023 Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of WH-4-023 with alternative kinase inhibitors, focusing on the validation of its target engagement. We present supporting experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways to aid in your research and development efforts.
Executive Summary
This compound is a potent and selective dual inhibitor of the Src-family kinases Lck and Src, and it also demonstrates inhibitory activity against Salt-Inducible Kinases (SIKs).[1][2][3][4][5] Validating the engagement of this compound with its intended targets is crucial for interpreting experimental results and advancing its potential therapeutic applications. This guide compares this compound with other well-established kinase inhibitors—Dasatinib, Bosutinib, and Saracatinib—and provides protocols for robust target engagement validation.
Comparison of this compound and Alternative Kinase Inhibitors
| Compound | Lck IC50 (nM) | Src IC50 (nM) | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Other Notable Targets (IC50 in nM) |
| This compound | 2[2][3][4] | 6[2][3][4] | 10[1][2] | 22[1][2] | 60[1][2] | >300-fold selective over p38α and KDR[2] |
| Dasatinib | <1.1 | 0.8[6] | - | - | - | Bcr-Abl (<1), c-Kit (79)[6] |
| Bosutinib | - | 1.2[7] | - | - | - | Abl (1)[7] |
| Saracatinib | 4-10[8][9] | 2.7[8][9] | - | - | - | c-Yes, Fyn, Lyn, Blk, Fgr (4-11), Abl (30)[9] |
| HG-9-91-01 | - | - | 0.92[10][11][12][13] | 6.6[10][11][12] | 9.6[10][11][12] | Also inhibits Src family members[11] |
| YKL-05-099 | - | - | ~10[14][15][16][17] | ~40[14][15][16] | ~30[14][15][16][17] | - |
Signaling Pathways
To understand the biological context of this compound's activity, it is essential to visualize the signaling pathways in which its targets are involved.
Experimental Protocols for Target Engagement Validation
To confirm that this compound is binding to its intended targets within a cellular context, several experimental approaches can be employed.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.
Protocol:
-
Cell Treatment: Culture your cells of interest to 80-90% confluency. Treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blotting: Collect the supernatant (soluble fraction) and determine the protein concentration. Load equal amounts of protein onto an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against Lck, Src, or SIKs.
-
Analysis: After incubation with a secondary antibody and ECL detection, quantify the band intensities. Plot the relative band intensity against the temperature to generate melting curves for both the vehicle and this compound treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Western Blotting for Downstream Phosphorylation
Inhibition of Lck and Src kinase activity by this compound should lead to a decrease in the phosphorylation of their downstream substrates.
Protocol:
-
Cell Treatment and Lysis: Treat cells with varying concentrations of this compound for a defined period. After treatment, lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., phospho-Src family (Tyr416), phospho-ZAP-70, or phospho-ERK).
-
As a loading control, probe a separate blot or strip and re-probe the same blot with an antibody against the total protein (e.g., total Src, total ZAP-70, or total ERK) or a housekeeping protein (e.g., GAPDH or β-actin).
-
-
Detection and Analysis: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate. A dose-dependent decrease in the phosphorylated protein signal relative to the total protein level confirms the inhibitory activity of this compound on the signaling pathway.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that measures compound binding to a target protein in real-time using Bioluminescence Resonance Energy Transfer (BRET).[18][19]
Protocol Outline:
-
Cell Preparation: Transfect cells with a vector encoding the target kinase (Lck, Src, or SIK) fused to NanoLuc® luciferase.
-
Compound and Tracer Addition: Add the NanoBRET™ tracer specific for the kinase of interest and varying concentrations of this compound to the cells in a multi-well plate.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The displacement of the tracer by this compound will result in a concentration-dependent decrease in the BRET ratio, from which the cellular IC50 value can be determined. For a detailed protocol, refer to the manufacturer's technical manual.[18][19]
Conclusion
Validating the target engagement of this compound is a critical step in its evaluation as a chemical probe or potential therapeutic agent. The experimental approaches outlined in this guide—CETSA, Western blotting for downstream signaling, and the NanoBRET™ assay—provide a robust framework for confirming the interaction of this compound with its intended targets, Lck, Src, and SIKs, in a cellular environment. By comparing its activity with that of other established inhibitors, researchers can gain a clearer understanding of its potency, selectivity, and potential advantages.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medkoo.com [medkoo.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. SRC kinase inhibition with saracatinib limits the development of osteolytic bone disease in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. apexbt.com [apexbt.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. YKL-05-099 | SIK Inhibitor | TargetMol [targetmol.com]
- 16. selleckchem.com [selleckchem.com]
- 17. YKL-05-099 - MedChem Express [bioscience.co.uk]
- 18. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 19. promega.com [promega.com]
A Head-to-Head Battle for Kinase Knockdown: WH-4-023 vs. siRNA in Lck/Src Targeting
For researchers navigating the complex landscape of kinase signaling, the choice between small molecule inhibitors and genetic knockdown tools is a critical decision that can profoundly impact experimental outcomes. This guide provides a comprehensive comparison of two prominent methods for targeting the non-receptor tyrosine kinases Lck and Src: the potent dual inhibitor WH-4-023 and the gene-silencing prowess of small interfering RNA (siRNA).
Lck and Src, as pivotal members of the Src family kinases, play crucial roles in a myriad of cellular processes, including immune cell activation, cell proliferation, and migration. Their dysregulation is implicated in various diseases, making them attractive targets for therapeutic intervention and fundamental research. Here, we dissect the mechanisms, performance, and practical considerations of using this compound versus siRNA to interrogate the function of these key kinases.
At a Glance: this compound vs. siRNA for Lck/Src Knockdown
| Feature | This compound | siRNA (Small Interfering RNA) |
| Mechanism of Action | Reversible, ATP-competitive kinase inhibitor; blocks catalytic activity. | Post-transcriptional gene silencing; induces mRNA degradation, leading to reduced protein synthesis. |
| Target | Lck and Src kinase activity (protein function). | Lck and Src mRNA (gene expression), leading to reduced protein levels. |
| Speed of Onset | Rapid, typically within minutes to hours. | Slower, requires transfection and time for protein turnover (typically 24-72 hours). |
| Duration of Effect | Transient and dependent on compound washout and cellular metabolism. | Can be transient or stable depending on the delivery method; effects can last for several days. |
| Specificity | Highly potent for Lck and Src, but can have off-target effects on other kinases, notably Salt Inducible Kinases (SIKs). | Can be highly specific to the target mRNA sequence, but off-target effects due to partial sequence homology are a known concern. |
| Reversibility | Reversible upon removal of the compound. | Generally not reversible in the short term; recovery of protein expression requires new synthesis. |
| Delivery | Direct addition to cell culture media. | Requires a transfection agent (e.g., lipid nanoparticles) to deliver the siRNA into the cells. |
Delving Deeper: A Quantitative Look at Performance
Direct quantitative comparisons in a single head-to-head study are limited in the published literature. However, by compiling data from various sources, we can assess the typical efficacy of each method.
This compound: Potent Inhibition of Kinase Activity
This compound is a potent dual inhibitor of Lck and Src with IC50 values in the low nanomolar range. This indicates that only a small concentration of the compound is required to reduce the enzymatic activity of these kinases by half in in-vitro assays. While direct measurement of total protein level reduction is not the primary readout for inhibitors, studies have shown that inhibition of Lck phosphorylation, a proxy for its activity, can be achieved at nanomolar concentrations in cellular assays.
siRNA: Effective Reduction of Protein Levels
siRNA-mediated knockdown can achieve a significant reduction in the total protein levels of Lck and Src. Studies have demonstrated knockdown efficiencies of 60-95% for Src and around 70% for Lck at the protein level, as measured by Western blot analysis. The level of knockdown is dependent on the siRNA sequence, transfection efficiency, and the cell type used.
Table 1: Quantitative Performance Data
| Parameter | This compound | siRNA |
| Lck Inhibition (IC50) | ~2 nM | Not Applicable |
| Src Inhibition (IC50) | ~6 nM | Not Applicable |
| Lck Protein Knockdown | Not Applicable (Inhibits activity) | ~70% reduction reported in T cells |
| Src Protein Knockdown | Not Applicable (Inhibits activity) | 60-95% reduction reported in breast cancer cells |
Visualizing the Mechanisms and Pathways
To better understand the operational differences and the biological context of Lck and Src, the following diagrams illustrate their signaling pathways and the mechanisms of action for this compound and siRNA.
A Comparative Guide to the Cross-Reactivity of WH-4-023, a Dual Lck/Src Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinase inhibitor WH-4-023 with other known Src family kinase inhibitors. The following sections detail its cross-reactivity profile, compare it with alternative compounds, and provide insights into the experimental methodologies used for these characterizations.
Introduction to this compound
This compound is a potent, dual inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck) and Sarcoma kinase (Src), with IC50 values of approximately 2 nM and 6 nM, respectively.[1][2] It also demonstrates inhibitory activity against Salt-Inducible Kinases (SIKs) in the low nanomolar range.[3][4] The mechanism of action for this compound involves binding to the ATP-binding pocket of these kinases, which in turn blocks their catalytic activity and downstream signaling.[1] This inhibitor has shown significant selectivity for Lck and Src over other kinases like p38α and KDR, with a reported selectivity of over 300-fold.[1][2]
Comparative Analysis of Kinase Inhibitor Cross-Reactivity
The selectivity of a kinase inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to confounding experimental results and adverse effects in clinical applications. This section compares the cross-reactivity profile of this compound with other well-characterized Src family kinase inhibitors.
Quantitative Cross-Reactivity Data
The following table summarizes the inhibitory activity (IC50 in nM) of this compound and selected alternative inhibitors against a panel of kinases. This data has been compiled from various sources and should be interpreted with consideration for potential variations in assay conditions.
| Kinase | This compound (IC50, nM) | Saracatinib (AZD0530) (IC50, nM) | Dasatinib (IC50, nM) | Bosutinib (IC50, nM) | PP2 (IC50, nM) | SU6656 (IC50, nM) |
| Lck | 2[1][2] | 2.7 - 11[5] | <1.0[6] | - | 4[7] | 6880 |
| Src | 6[1][2] | 2.7 - 11[5] | 0.5[6] | 1.2[8] | - | 280[9] |
| SIK1 | 10[3][4] | - | - | - | - | - |
| SIK2 | 22[3][4] | - | - | - | - | - |
| SIK3 | 60[3][4] | - | - | - | - | - |
| p38α | >1800 (implied) | - | - | - | >50,000 | - |
| KDR (VEGFR2) | >600 (implied) | - | - | - | - | - |
| Fyn | - | 2.7 - 11[5] | - | - | 5[7] | 170[9] |
| Yes | - | 2.7 - 11[5] | - | - | - | 20[9] |
| Lyn | - | 2.7 - 11[5] | - | - | - | 130[9] |
| Abl | - | 30 | <1.0[6] | 1[10] | - | - |
| c-Kit | - | 200 | - | - | - | - |
| EGFR | - | 66 | - | - | 480[11] | - |
This compound also shows inhibitory activity against other protein tyrosine kinases that have a threonine residue at the gatekeeper position, such as FGF and Ephrin receptors, Yes, and BTK, though specific quantitative data for these interactions are not widely published.[3]
Experimental Methodologies
The data presented in this guide are primarily derived from in vitro biochemical kinase assays. Understanding the principles of these assays is crucial for interpreting the cross-reactivity data.
Biochemical Kinase Assays
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Common Methodologies:
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This assay is frequently used to measure kinase activity.[2] It involves an ATP-dependent phosphorylation of a biotinylated substrate peptide. The detection reagents, typically a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC), are then added. When the substrate is phosphorylated, the two fluorophores are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET). The resulting signal is measured on a fluorescence plate reader.[2]
-
Radiometric Assays: Considered a gold standard, this method tracks the transfer of a radioactive phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate. The amount of phosphorylated product is quantified by scintillation counting.[12]
-
KINOMEscan™ (Binding Assay): This is a high-throughput method to profile the interaction of a compound against a large panel of kinases. It is a competition binding assay where the test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured using quantitative PCR of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.
Cellular Assays
To assess the functional consequences of kinase inhibition in a more biologically relevant context, cellular assays are employed. These can include:
-
Western Blotting: To measure the phosphorylation status of downstream substrates of the target kinase in cell lysates after treatment with the inhibitor.
-
Cell Proliferation/Viability Assays: To determine the effect of the inhibitor on the growth of cancer cell lines that are dependent on the target kinase.
-
Cytokine Secretion Assays: For immune-related kinases like Lck, measuring the inhibition of cytokine (e.g., IL-2) secretion from activated T-cells is a common functional readout.[2]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the context of this compound's activity.
Lck Signaling Pathway in T-Cell Activation
The diagram below illustrates the central role of Lck in initiating the T-cell receptor (TCR) signaling cascade.
Caption: Simplified Lck signaling cascade in T-cell activation.
General Workflow for a Biochemical Kinase Assay (HTRF)
The following diagram outlines the typical steps involved in an HTRF-based biochemical kinase assay to determine inhibitor potency.
Caption: A typical workflow for an in vitro biochemical kinase assay.
Conclusion
This compound is a potent dual inhibitor of Lck and Src with a notable degree of selectivity against some other kinases like p38α and KDR. Its cross-reactivity profile, particularly its activity against SIK family kinases, should be taken into consideration when designing and interpreting experiments. When compared to other Src family inhibitors, this compound's potency is comparable to or greater than many, though a comprehensive head-to-head kinase panel screening would provide a more definitive comparison of selectivity. The choice of inhibitor will ultimately depend on the specific research question, the required level of selectivity, and the biological system being investigated. This guide provides a foundational dataset and methodological context to aid researchers in making an informed decision.
References
- 1. Frontiers | New insights into the Lck-NF-κB signaling pathway [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound | Src Kinases | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PP2 | Cell Signaling Technology [cellsignal.com]
- 8. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. PP2 (kinase inhibitor) - Wikipedia [en.wikipedia.org]
- 12. reactionbiology.com [reactionbiology.com]
Independent Validation of WH-4-023 IC50 Values: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of WH-4-023's performance against other kinase inhibitors, supported by experimental data. We will delve into its inhibitory concentrations (IC50), the methodologies used to determine these values, and its mechanism of action within relevant signaling pathways.
This compound is a potent and selective dual inhibitor of Lck (Lymphocyte-specific protein tyrosine kinase) and Src (Proto-oncogene tyrosine-protein kinase Src).[1][2] It also demonstrates inhibitory activity against Salt-Inducible Kinases (SIKs).[3][4][5] This dual-action makes it a valuable tool for research in immunology and oncology.[2][5]
Comparative Analysis of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound against its primary targets and other kinases, providing a quantitative basis for comparison with other known inhibitors.
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | Lck | 2 | Cell-free |
| This compound | Src | 6 | Cell-free |
| This compound | SIK1 | 10 | Cell-free |
| This compound | SIK2 | 22 | Cell-free |
| This compound | SIK3 | 60 | Cell-free |
| This compound | p38α | 1300 | Cell-free |
| This compound | KDR | 650 | Cell-free |
Data sourced from multiple suppliers and publications.[1][3][4][6]
As the data indicates, this compound exhibits high potency for Lck and Src, with significantly lower activity against p38α and KDR, demonstrating over 300-fold selectivity.[2][3][6]
Signaling Pathway Inhibition
This compound exerts its effects by blocking the ATP-binding pocket of Lck and Src kinases.[2] This action inhibits the phosphorylation of downstream substrates, thereby interrupting signaling cascades crucial for T-cell activation and other cellular processes mediated by these kinases.
Caption: this compound inhibits Lck and Src, blocking downstream signaling and T-cell activation.
Experimental Protocols
The determination of IC50 values relies on precise experimental methodologies. Below are summaries of the key assays used for this compound.
Lck/Src Homogeneous Time Resolved Fluorescence (HTRF) Kinase Assay
This cell-free assay quantifies the ATP-dependent phosphorylation of a substrate peptide by the kinase in the presence of an inhibitor.
-
Reaction Setup : The reaction mixture contains the kinase (e.g., Lck), a biotinylated substrate peptide (gastrin), ATP, and varying concentrations of the inhibitor (this compound).[1][3][4]
-
Buffer Conditions : The assay is performed in a buffer typically containing 50 mM HEPES (pH 7.5), 50 mM NaCl, 20 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, and 0.05% BSA.[1][3][4]
-
Quenching : The kinase reaction is stopped by the addition of a detection reagent buffer.[1][3][7]
-
Detection : Detection reagents, including a europium-labeled anti-phosphotyrosine antibody (Eu-anti-PY) and streptavidin-allophycocyanin (SA-APC), are added.[1][3][7]
-
Signal Reading : The plate is read in a fluorescence plate reader (excitation: 320 nm, emission: 615 nm and 655 nm). The HTRF signal is proportional to the amount of phosphorylated substrate.[1][3][7]
Caption: Workflow for determining kinase inhibition using an HTRF assay.
Human T-Cell Proliferation Assay
This cell-based assay measures the effect of an inhibitor on T-cell activation and proliferation.
-
Cell Preparation : T-cells are purified from human peripheral blood lymphocytes.[1][7]
-
Inhibitor Pre-incubation : T-cells are pre-incubated with or without this compound.[1][7]
-
Stimulation : Cells are stimulated with anti-CD3 and anti-CD28 antibodies to induce T-cell receptor (TCR) signaling.[1][7]
-
Incubation : The cells are cultured for approximately 20 hours.[7]
-
IL-2 Quantification : The supernatant is collected, and the amount of secreted Interleukin-2 (IL-2), a marker of T-cell activation, is measured by ELISA.[1][7]
-
Proliferation Assessment : The remaining cells are pulsed with ³H-thymidine. The incorporation of ³H-thymidine into DNA during cell proliferation is measured using a liquid scintillation counter.[7]
These detailed protocols and comparative data underscore the potency and selectivity of this compound as a dual Lck/Src inhibitor, providing a solid foundation for its application in further research.
References
WH-4-023: A Comparative Literature Review of a Dual Lck/Src and SIK Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of WH-4-023, presenting its performance in comparison to other kinase targets based on available experimental data. This document summarizes key quantitative metrics, details relevant experimental methodologies, and visualizes the primary signaling pathway affected.
This compound is a potent and orally active small molecule inhibitor, notable for its dual-action against Lymphocyte-specific protein tyrosine kinase (Lck) and Proto-oncogene tyrosine-protein kinase Src. It also demonstrates significant inhibitory activity against Salt-Inducible Kinases (SIKs). This unique profile makes it a valuable tool in immunology, oncology, and cell signaling research.
Quantitative Performance Comparison
The selectivity of this compound has been characterized by determining its half-maximal inhibitory concentration (IC50) against a panel of kinases. The data below, compiled from publicly available sources, illustrates the compound's high potency for Lck and Src, and its significant activity against SIK family members, while showing considerably lower potency against other kinases like p38α and KDR, indicating a high degree of selectivity.[1][2][3][4][5]
| Target Kinase | IC50 (nM) | Fold Selectivity vs. Lck |
| Primary Targets | ||
| Lck | 2[1][2][3][5][6] | 1x |
| Src | 6[1][2][3][5][6] | 3x |
| SIK Family Targets | ||
| SIK1 | 10[1][3][4][5] | 5x |
| SIK2 | 22[1][3][4][5] | 11x |
| SIK3 | 60[1][3][4][5] | 30x |
| Off-Target Kinases | ||
| p38α | 1,300[2] | >650x |
| KDR (VEGFR2) | 650[2] | >325x |
Note: IC50 values can vary between experiments and should be considered as representative.[7]
Key Experimental Protocols
The following outlines the methodology for a key assay used to determine the inhibitory activity of this compound.
Lck Homogeneous Time Resolved Fluorescence (HTRF) Kinase Assay[1][3][6][8]
This cell-free assay quantifies the ATP-dependent phosphorylation of a substrate peptide by the Lck kinase domain in the presence or absence of an inhibitor.
Materials:
-
Lck enzyme (GST-kinase domain fusion, AA 225-509)
-
Biotinylated gastrin substrate peptide
-
ATP
-
This compound or other test compounds
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 20 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.05% BSA.
-
Detection Reagent Buffer: 50 mM Tris (pH 7.5), 100 mM NaCl, 3 mM EDTA, 0.05% BSA, 0.1% Tween20.
-
Detection Reagents: Europium-labeled anti-phosphotyrosine antibody (Eu-anti-PY) and Streptavidin-Allophycocyanin (SA-APC).
Procedure:
-
The kinase reaction is initiated by combining Lck enzyme (final concentration: 250 pM), biotinylated gastrin substrate (final concentration: 1.2 µM), and ATP (final concentration: 0.5 µM) in the assay buffer, with varying concentrations of this compound.
-
The reaction is allowed to proceed.
-
The reaction is quenched by the addition of the detection reagent buffer containing Eu-anti-PY and SA-APC.
-
The plate is read in a fluorescence plate reader with excitation at 320 nm and emission detection at 615 nm and 655 nm.
-
The HTRF signal, proportional to the amount of phosphorylated substrate, is used to calculate the inhibitory activity of this compound and determine its IC50 value.
Signaling Pathway and Mechanism of Action
This compound exerts its effects by inhibiting key kinases involved in cellular signaling. As a dual Lck/Src inhibitor, it primarily impacts T-cell receptor (TCR) signaling and other pathways regulated by Src family kinases. Its inhibition of SIKs points to a role in modulating inflammatory responses and macrophage polarization.[3][8] this compound binds to the ATP-binding pocket of these kinases, preventing the phosphorylation of their downstream targets.[8]
Simplified T-Cell Receptor Signaling Pathway Inhibition by this compound
Caption: Inhibition of Lck by this compound blocks T-Cell Receptor (TCR) signal transduction.
Experimental Workflow for T-Cell Activation Assay[2]
Caption: Workflow for assessing this compound's inhibition of T-cell activation and proliferation.
References
- 1. Systematic identification of culture conditions for induction and maintenance of naive human pluripotency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. This compound |CAS:837422-57-8 Probechem Biochemicals [probechem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. 14-3-3 proteins mediate inhibitory effects of cAMP on salt-inducible kinases (SIKs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LCK proto-oncogene, Src family tyrosine kinase | Src family | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of WH-4-023
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical compounds is a critical component of ensuring a safe and compliant work environment. This document provides detailed, step-by-step guidance for the safe disposal of WH-4-023, a potent dual Lck/Src inhibitor.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate safety measures to minimize exposure and risk.
-
Avoid Dust Formation: Handle this compound in a manner that prevents the generation of dust and aerosols.[1]
-
Ventilation: Use in a well-ventilated area, preferably with local exhaust ventilation where dust can be formed.[1]
-
Personal Protective Equipment (PPE): All personnel handling this compound must use the appropriate PPE.[1]
-
Eye and Face Protection: Wear approved safety glasses and a face shield.[1]
-
Skin Protection: Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact.[1] Contaminated gloves should be disposed of in accordance with laboratory and local regulations.[1]
-
Respiratory Protection: In the case of insufficient ventilation or the potential for dust formation, wear respiratory protection.[1]
-
Hygiene: Wash hands thoroughly before breaks and immediately after handling the product. Avoid contact with skin, eyes, and clothing.[1]
Personal Protective Equipment (PPE) Summary
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards, and a face shield.[1] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1] |
| Skin and Body | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through incineration by a licensed disposal company.[1]
Step 1: Collection and Storage of Waste
-
Carefully sweep up any solid this compound, avoiding the creation of dust.[1]
-
Place the waste material into a suitable, clearly labeled, and closed container for disposal.[1]
Step 2: Preparing for Disposal
-
For disposal, surplus and non-recyclable this compound should be offered to a licensed disposal company.[1]
-
Alternatively, the material can be dissolved or mixed with a combustible solvent.[1]
Step 3: Incineration
-
The mixture of this compound and a combustible solvent should be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] This process must be carried out by a licensed and qualified facility.
Accidental Release Measures
In the event of a spill or accidental release of this compound, follow these procedures:
-
Personnel Precautions: Evacuate personnel to a safe area.[1] Wear appropriate respiratory protection and avoid breathing dust, vapors, mist, or gas.[1] Ensure adequate ventilation.[1]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.[1]
-
Containment and Cleanup: Pick up and arrange for disposal without creating dust.[1] Sweep up the spilled material and place it in a shovel.[1] Keep the collected material in suitable, closed containers for disposal.[1]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling WH-4-023
Essential Safety and Handling Guide for WH-4-023
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of this compound, a potent dual Lck/Src kinase inhibitor. Adherence to these procedures is essential to ensure personnel safety and maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. Due to its classification as a potent compound, stringent PPE protocols are mandatory.
Quantitative Data for Glove Selection:
Direct permeation data for this compound is not available. The following table provides breakthrough times for aniline, a structurally related aromatic amine, which should be considered as a conservative estimate. It is crucial to note that nitrile gloves offer poor resistance to amines and are not recommended for handling this compound.
| Glove Material | Thickness (mils) | Breakthrough Time (minutes) | Recommendation |
| Nitrile | 5 | < 1 | Not Recommended [1] |
| Neoprene | Not Specified | > 480 | Recommended |
| Butyl Rubber | Not Specified | > 480 | Recommended |
| Viton™ | Not Specified | > 480 | Recommended |
Data for aniline is used as a conservative proxy in the absence of specific data for this compound. Breakthrough times can be influenced by factors such as temperature, concentration, and frequency of contact.[2]
Summary of Required PPE:
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with butyl rubber or neoprene gloves. | Provides robust protection against aromatic amines.[3] Nitrile gloves are not suitable due to poor chemical resistance to this class of compounds.[1][4] |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or a full-face shield. | Protects against splashes and airborne particles. |
| Respiratory Protection | NIOSH-approved half-mask or full-face respirator with combination Organic Vapor/Ammonia/Methylamine cartridges and P100 particulate filters.[5][6][7] | This compound is a powder, and aerosols may be generated during handling. The combination cartridge provides protection against potential vapors. |
| Protective Clothing | Disposable, back-closing, solid-front gown with cuffed sleeves. | Prevents skin contact with the compound. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Protects against spills and contamination of personal footwear. |
Experimental Protocols: Safe Handling of this compound
These step-by-step procedures are designed to minimize exposure risk during common laboratory manipulations of this compound.
2.1. Receiving and Unpacking
-
Inspect Packaging: Before opening, visually inspect the shipping container for any signs of damage or leakage.
-
Don PPE: At a minimum, wear a lab coat, safety glasses, and appropriate gloves (butyl rubber or neoprene) before handling the package.
-
Containment: Open the package inside a certified chemical fume hood or a designated containment area.
-
Verify Integrity: Check the primary container for any breaches. If the container is compromised, follow spill cleanup procedures.
-
Labeling: Ensure the container is clearly labeled with the compound name, date received, and relevant hazard warnings.
-
Storage: Store the compound in a designated, well-ventilated, and secure location away from incompatible materials.
2.2. Weighing and Aliquoting
-
Work in a Ventilated Enclosure: All weighing and aliquoting of powdered this compound must be performed in a certified chemical fume hood, a ducted balance safety enclosure, or a glove box.
-
Don Full PPE: Wear all PPE as specified in the table above, including a respirator.
-
Prepare the Work Area: Cover the work surface with disposable absorbent pads.
-
Use Appropriate Tools: Use dedicated spatulas and weighing papers.
-
Minimize Dust Generation: Handle the powder gently to avoid creating airborne dust.
-
Tare and Weigh: Tare the receiving vessel before adding the compound. Carefully transfer the desired amount of this compound.
-
Clean Up: After weighing, carefully clean the balance and surrounding area with a damp cloth or a vacuum with a HEPA filter. Dispose of all contaminated materials as hazardous waste.
-
Decontamination: Decontaminate all reusable equipment (e.g., spatulas) with an appropriate solvent (e.g., ethanol) and wash thoroughly.
2.3. Dissolution
-
Work in a Fume Hood: All dissolution procedures must be conducted in a certified chemical fume hood.
-
Don Full PPE: Wear all required PPE.
-
Select Appropriate Solvent: Use the minimum amount of the recommended solvent (e.g., DMSO) necessary to achieve the desired concentration.
-
Controlled Addition: Add the solvent to the vessel containing the weighed this compound.
-
Mixing: Cap the vessel and mix using a vortexer or by gentle agitation until the compound is fully dissolved.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation
-
Solid Waste: Collect all solid waste contaminated with this compound, including gloves, disposable gowns, shoe covers, weighing papers, and absorbent pads, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and solvent rinses, in a separate, clearly labeled hazardous waste container for halogenated or non-halogenated waste, as appropriate for the solvent used.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
3.2. Disposal Procedure
-
Consult Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste.
-
Licensed Disposal Vendor: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the drain.
Emergency Procedures
4.1. Spill Response
-
Evacuate: Immediately evacuate the affected area.
-
Alert Personnel: Notify others in the vicinity of the spill.
-
Don PPE: If trained and safe to do so, don the appropriate PPE, including a respirator.
-
Containment: For small spills, cover with an absorbent material from a chemical spill kit.
-
Cleanup: Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with an appropriate solvent and then soap and water.
-
Large Spills: For large spills, evacuate the area, close the doors, and contact your institution's environmental health and safety (EHS) department immediately.
4.2. Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visual Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 3. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gloves.com [gloves.com]
- 5. selectsafetysales.com [selectsafetysales.com]
- 6. Airgas - 3MR60926 - 3M™ Methylamine, Organic Vapor, Formaldehyde, Acid Gas, And Ammonia Respirator Cartridge/Filter For FF-400/7000/6000 Series Respirators [airgas.com]
- 7. northwestern.edu [northwestern.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
